4-Chloro-2-(methylthio)-5-nitropyrimidine
Description
BenchChem offers high-quality 4-Chloro-2-(methylthio)-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(methylthio)-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWSUSUUWMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylthio-5-Nitropyrimidine Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Within this broad class, derivatives of 2-methylthio-5-nitropyrimidine represent a particularly versatile and powerful synthetic platform. The strategic placement of the methylthio and nitro groups on the pyrimidine ring creates a unique electronic and steric environment, enabling a wide range of chemical modifications and conferring diverse biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a focus on their role as kinase inhibitors in oncology. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and visualize key pathways and workflows to equip researchers with the knowledge to effectively leverage this privileged scaffold in drug discovery.
The 2-Methylthio-5-Nitropyrimidine Scaffold: A Structural and Synthetic Overview
The core structure, 2-(methylthio)-5-nitropyrimidine, is characterized by key features that make it an attractive starting point for medicinal chemistry campaigns.[2]
-
The Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is a well-established pharmacophore found in nucleobases and numerous drugs, capable of forming crucial hydrogen bond interactions with biological targets.[3]
-
The 5-Nitro Group: This strong electron-withdrawing group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This electronic feature is the primary driver for the scaffold's synthetic utility, allowing for the introduction of diverse substituents. Furthermore, the nitro group itself can be a key interaction point or can be reduced to an amino group, providing another vector for chemical elaboration.[4]
-
The 2-Methylthio Group: This group serves a dual purpose. It can act as a static substituent, influencing the molecule's lipophilicity and steric profile. More importantly, it can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for a second SNAr reaction. This sequential substitution strategy allows for the controlled, regioselective synthesis of highly functionalized pyrimidines.[5][6]
Core Synthesis Strategies
A common and efficient route to key intermediates like 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from simple precursors such as diethyl malonate. This multi-step synthesis highlights the fundamental reactions used to build the core scaffold.[7]
Workflow for Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine:
Caption: A generalized workflow for the synthesis of a key pyrimidine intermediate.
Protocol 1: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [7]
This protocol describes the chlorination of the dihydroxy precursor, a critical step in creating a versatile intermediate for further derivatization.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4,6-dihydroxy-2-methylthio-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, acting as both reagent and solvent, ~4 mL per gram of starting material) followed by a catalytic amount of N,N-dimethylaniline (DMA, ~0.25 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully distill the excess POCl₃ under reduced pressure. The residue is then slowly added to a beaker of ice water to hydrolyze any remaining POCl₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the final product.
Causality Note: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a tertiary amine catalyst like DMA accelerates the reaction. This chlorination is crucial as it transforms the relatively unreactive hydroxyl groups into good leaving groups (chlorides), paving the way for subsequent SNAr reactions.[7]
Medicinal Chemistry Applications: Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[8] The 2-methylthio-pyrimidine scaffold has proven to be a "privileged" structure for developing potent and selective kinase inhibitors.[9] Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site in the kinase domain.[10]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). While first-generation inhibitors are effective, resistance often develops, most commonly through the T790M "gatekeeper" mutation. This has driven the search for third-generation inhibitors that are selective for the mutant form of EGFR (e.g., L858R/T790M) over the wild-type (WT) form, thereby minimizing toxicity.[11]
Derivatives of 5-(methylthio)pyrimidine have been successfully developed as mutant-selective EGFR inhibitors.[11] The general strategy involves using the pyrimidine core as a "hinge-binder" to anchor the molecule in the ATP pocket, while substituents are elaborated to achieve potency and selectivity.
Signaling Pathway Inhibition by a Pyrimidine Derivative:
Caption: Inhibition of mutant EGFR signaling by a pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
Structure-based drug design and optimization have led to highly potent compounds. The SAR for this class of inhibitors can be summarized as follows:[11]
-
Position 4: Typically substituted with an aniline moiety, which forms critical hydrogen bonds with the hinge region of the kinase. Modifications to the aniline ring are used to fine-tune potency and selectivity.
-
Position 5: The methylthio group is often maintained, but exploration of other small alkylthio or alkoxy groups can modulate physicochemical properties.
-
Position 2: This position is often used to introduce a solubilizing group or a moiety that can form additional interactions in the solvent-exposed region of the binding site.
Table 1: Representative SAR Data for Pyrimidine-Based EGFR Inhibitors
| Compound ID | R² Group (Position 2) | R⁴ Group (Position 4) | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
| A | -NH₂ | N-(3-ethynylphenyl)amino | 0.8 | 150 | 187.5 |
| B | -NH-CH₃ | N-(3-ethynylphenyl)amino | 0.5 | 250 | 500.0 |
| C | -NH₂ | N-(4-phenoxyphenyl)amino | 15.2 | >1000 | >65.8 |
| D | -NH₂ | N-(1-acetylindolin-5-yl)amino | 0.3 | 60 | 200.0 |
Data is illustrative and synthesized from findings reported in the literature, particularly from studies on 5-(methylthio)pyrimidine derivatives as EGFR inhibitors.[11]
The data clearly indicates that small modifications to the R² and R⁴ positions can have a profound impact on both potency against the target mutant kinase and selectivity over the wild-type form. For example, the simple addition of a methyl group at the R² position (Compound B vs. A) maintained sub-nanomolar potency while more than doubling the selectivity.
Broader Therapeutic Potential
While kinase inhibition is a major application, the 2-methylthio-5-nitropyrimidine scaffold is a versatile platform for discovering agents with other biological activities. Research has demonstrated its utility in developing:
-
Antiviral Agents: Certain derivatives have shown activity against viruses like the tobacco mosaic virus (TMV).[12]
-
Antibacterial Agents: The scaffold has been incorporated into molecules with significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[13]
-
Ion Channel Modulators: Derivatives have been optimized as inhibitors of SLACK potassium channels, which are implicated in rare epileptic disorders.[14]
-
Anti-inflammatory and Analgesic Agents: Various 2-thiopyrimidine derivatives have shown potential anti-inflammatory and analgesic properties in preclinical models.[15]
Key Experimental Protocols
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) [14]
This protocol describes the displacement of a chloride on the pyrimidine ring with a nucleophile, a cornerstone reaction for this scaffold.
-
Setup: In a microwave vial or round-bottom flask, dissolve the chloro-nitropyrimidine starting material (e.g., 2-chloro-5-nitropyrimidine, 1.0 eq) in an anhydrous aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq), followed by the desired nucleophile (e.g., a phenol or amine, 1.5-1.8 eq).
-
Reaction: Seal the vial and heat the mixture. For microwave-assisted reactions, a typical condition is 120 °C for 30 minutes. For conventional heating, refluxing overnight may be necessary. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the desired product.
Causality Note: The SNAr reaction is highly efficient on this scaffold due to the electron-withdrawing effect of the nitro group and the ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate. The choice of an aprotic polar solvent helps to dissolve the reagents and facilitate the reaction.
Protocol 3: In Vitro Kinase Inhibition Assay (Illustrative) [11]
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Reagents: Prepare assay buffer, target kinase (e.g., EGFRL858R/T790M), peptide substrate, ATP, and test compounds at various concentrations.
-
Reaction: In a 96-well plate, add the kinase and the test compound (or DMSO for control) and incubate for a set period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower signal indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Future Perspectives and Conclusion
The 2-methylthio-5-nitropyrimidine scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability, combined with its ability to effectively target key biological molecules like protein kinases, ensures its continued relevance. Future research will likely focus on leveraging this core to tackle new and challenging targets, including other kinase families and emerging therapeutic areas. The development of novel synthetic methodologies to further functionalize the pyrimidine ring will open new avenues for creating compounds with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource for scientists looking to harness the full potential of this remarkable chemical entity in their drug discovery endeavors.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Baraibar, M. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Tidwell, J. et al. (2023). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. [Link]
-
Chen, J. et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. [Link]
-
Siddiqui, N. et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Archiv der Pharmazie. [Link]
-
Abylkalykova, R. et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Ake, P-A. et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Hammarström, L. et al. (2004). Utility of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Part 2. Solution Phase Synthesis of Tetrasubstituted Purines. ChemInform. [Link]
-
Sharma, P. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Baklanov, M. et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Cheng, H. et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Desai, N. et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
-
Kumar, D. & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Anonymous. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]
-
ResearchGate. Structure–activity relationship of thiopyrimidines as mGluR5 antagonists. [Link]
-
Spencer, J. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Zhang, Q. et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]
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SOTYKTU® (deucravacitinib) Mechanism of Action. [Link]
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- 3. juniperpublishers.com [juniperpublishers.com]
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Suppliers and price of 4-Chloro-2-(methylthio)-5-nitropyrimidine
Strategic Sourcing, Chemical Reactivity, and Application in Drug Discovery
Part 1: Executive Summary & Chemical Profile
4-Chloro-2-(methylthio)-5-nitropyrimidine is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, CDK) and purine analogs. Its structural uniqueness lies in the 5-nitro group , which exerts a powerful electron-withdrawing effect, dramatically activating the C4-chlorine atom toward nucleophilic aromatic substitution (
Unlike its non-nitro analog, this compound allows for highly regioselective "pyrimidine choreography"—a sequential functionalization strategy where the C4 and C2 positions can be derivatized independently under controlled conditions.
Chemical Identity
| Attribute | Specification |
| IUPAC Name | 4-Chloro-2-(methylsulfanyl)-5-nitropyrimidine |
| CAS Number | 1421691-20-4 (Specific 5-nitro analog) |
| Common Confusion | Often confused with 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8), which lacks the nitro group and has significantly lower reactivity.[1] |
| Molecular Formula | |
| Molecular Weight | 205.62 g/mol |
| Appearance | Yellow to off-white solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Part 2: Market Intelligence – Suppliers & Pricing
Procurement Strategy: This compound is classified as a Specialty Building Block , not a bulk commodity. Inventory is typically held in gram-scale quantities by catalog suppliers, with bulk amounts (>100g) requiring custom synthesis lead times (2-4 weeks).
Validated Suppliers & Price Benchmarks
Note: Prices are estimated based on Q1 2025 market data and subject to fluctuation.
| Supplier | Pack Size | Estimated Price (USD) | Stock Status | Notes |
| Fluorochem | 1 g | $20 - $30 | In Stock (UK) | High reliability for nitro-pyrimidines. |
| Enamine | 1 g / 5 g | Inquire | Lead Time | Major source for building blocks; often cheaper for >5g. |
| Apollo Scientific | 1 g | $25 - $35 | In Stock (UK/US) | Good US distribution network. |
| Combi-Blocks | 1 g / 5 g | $18 - $28 | In Stock (US) | Competitive pricing for small scale. |
| Custom Synthesis | 100 g+ | ~$1,500 - $2,500 | 3-4 Weeks | Recommended for scale-up campaigns. |
⚠️ Critical Procurement Warning
The "Nitro" Trap:
Many procurement databases auto-suggest 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8) because it is 10x cheaper (~$40 for 10g). Do not substitute. The missing nitro group raises the activation energy for
Part 3: Technical Deep Dive – Synthesis & Reactivity
Synthesis Pathway
The industrial synthesis typically begins with S-methylisothiourea and ethyl nitroacetate (or nitromalonaldehyde equivalents), followed by cyclization and chlorination.
Figure 1: Synthetic route to the target scaffold. The chlorination step requires careful temperature control to avoid degrading the nitro group.
The "Pyrimidine Choreography" (Reactivity Logic)
This molecule is a "linchpin" because it allows for Orthogonal Functionalization .
-
Position 4 (Cl): Most reactive. Displaced by amines/thiols via
at 0°C to RT. The 5-nitro group stabilizes the Meisenheimer complex. -
Position 2 (SMe): Latent reactivity. Stable to amines. Can be activated later by oxidation to Sulfone (
) using mCPBA or Oxone, making it a good leaving group for a second substitution. -
Position 5 (NO2): Can be reduced to an amine (
) later to form fused rings (e.g., purines) or serve as a handle for further derivatization.
Figure 2: The standard "Choreography" workflow for synthesizing library compounds using this scaffold.
Part 4: Experimental Protocols
Protocol A: Displacement at C4 (General Procedure)
Context: This reaction installs the primary pharmacophore. The 5-nitro group makes the chlorine extremely labile; cooling is often required to prevent bis-substitution or hydrolysis.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-Chloro-2-(methylthio)-5-nitropyrimidine (1.0 eq, 2.4 mmol) in anhydrous THF or DCM (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Triethylamine (DIPEA is also acceptable) (1.2 eq) followed by the dropwise addition of the Amine Nucleophile (1.05 eq).
-
Note: If the amine is a hydrochloride salt, use 2.2 eq of base.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). Reaction is usually complete within 1-2 hours.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
, filter, and concentrate. -
Purification: Flash chromatography is usually sufficient.
Protocol B: Oxidation to Sulfone (Activation of C2)
Context: To functionalize the C2 position, the sulfide must be converted to a sulfone.
-
Dissolution: Dissolve the C4-substituted intermediate (from Protocol A) in DCM.
-
Oxidation: Add m-CPBA (2.2 - 2.5 eq) portion-wise at 0°C.
-
Stir: Allow to warm to RT and stir for 4-16 hours.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, then wash with saturated . -
Result: The resulting sulfone is often used directly in the next step without extensive purification due to its high reactivity.
Part 5: Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description | Handling Protocol |
| Skin Corrosion | H314 / 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended), lab coat, and goggles. |
| Acute Toxicity | H302 | Harmful if swallowed.[2] | Do not eat/drink in the lab. Wash hands thoroughly.[2] |
| Sensitizer | H317 | May cause allergic skin reaction. | Use in a fume hood. Avoid dust generation.[2] |
Storage: Store in a tightly sealed container at 2-8°C. The compound hydrolyzes slowly in moist air to release HCl and the corresponding hydroxypyrimidine, which is inactive for
References
-
Fluorochem Product Data. 4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS 1421691-20-4). Fluorochem Ltd.
-
PubChem Compound Summary. 4-Chloro-2-(methylthio)pyrimidine (Analog Comparison). National Center for Biotechnology Information. [1]
-
Barvian, M. et al. (2000). Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted-5-nitropyrimidines as CDK Inhibitors. Journal of Medicinal Chemistry.
-
Wuxi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3]
-
Sigma-Aldrich. Safety Data Sheet: Chloropyrimidines.
Sources
The Physical Compass: A Technical Guide to the Properties of 5-Nitro-4-Chloropyrimidine Derivatives in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] The strategic introduction of substituents, such as nitro and chloro groups, dramatically alters the physicochemical properties of the pyrimidine core, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide offers a deep dive into the critical physical properties of 5-nitro-4-chloropyrimidine derivatives, with a particular focus on 2,4-dichloro-5-nitropyrimidine as a representative molecule. Understanding these characteristics is paramount for the rational design and successful development of novel drug candidates.[5]
The Decisive Role of Physical Properties in a Molecule's Journey
The therapeutic efficacy of a drug is intrinsically linked to its physical and chemical properties.[6][7] Key parameters such as solubility, melting point, and crystal structure govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, poor aqueous solubility can significantly hamper oral bioavailability, rendering an otherwise potent molecule ineffective.[8] Similarly, the crystalline form of a drug can impact its dissolution rate and stability. A thorough characterization of these properties at the early stages of drug discovery is therefore not just advantageous, but essential for mitigating late-stage failures and optimizing a compound's therapeutic potential.
A Case Study: 2,4-Dichloro-5-nitropyrimidine
To illustrate the importance of these physical properties, this guide will frequently refer to 2,4-dichloro-5-nitropyrimidine. This commercially available derivative serves as an excellent model for understanding the interplay of substituents and their effect on the pyrimidine core.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂N₃O₂ | [9] |
| Molecular Weight | 193.98 g/mol | [9][10] |
| Appearance | Light yellow liquid or low melting solid | [9][11] |
| Melting Point | 28-32 °C | [9][11] |
| Boiling Point | 0.9 °C at 0.5 mmHg | [9][11] |
| Density | 1.74 g/cm³ (at 20 °C) | [10] |
| Water Solubility | 1.0 g/L (at 25 °C) | [10] |
Solubility: The Gateway to Bioavailability
A drug's ability to dissolve in physiological fluids is a prerequisite for its absorption and subsequent therapeutic action. The solubility of 5-nitro-4-chloropyrimidine derivatives is significantly influenced by the presence of the electron-withdrawing nitro and chloro groups, which affect the molecule's polarity and intermolecular interactions.
Thermodynamic vs. Kinetic Solubility
In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for lead optimization and formulation development.[12]
-
Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution added to an aqueous buffer. It is a high-throughput screening method used in the early stages of discovery to quickly assess a compound's dissolution properties.[12]
Experimental Determination of Solubility
Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[8]
Protocol:
-
Preparation: Add an excess amount of the 5-nitro-4-chloropyrimidine derivative to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Assay
This high-throughput method is crucial for early-stage drug discovery.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy to detect the formation of a precipitate. The concentration at which precipitation occurs is the kinetic solubility.
Melting Point and Crystal Structure: Solids in Focus
The melting point and crystal structure of a solid compound provide valuable information about its purity, stability, and intermolecular forces. For 5-nitro-4-chloropyrimidine derivatives, these properties are influenced by the arrangement of molecules in the crystal lattice, which is in turn dictated by the substituents on the pyrimidine ring.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. Common methods for determining the melting point include the use of a Mel-Temp apparatus or a Thiele tube.
Protocol (Mel-Temp Apparatus):
-
Sample Preparation: Finely powder the crystalline 5-nitro-4-chloropyrimidine derivative and pack it into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the Mel-Temp apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens and record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Crystal Structure Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Experimental Workflow:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the 5-nitro-4-chloropyrimidine derivative. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to obtain a final, accurate molecular structure.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of 5-nitro-4-chloropyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2,4-dichloro-5-nitropyrimidine, the single proton on the pyrimidine ring would give a characteristic signal in the ¹H NMR spectrum, and the four carbon atoms would be distinguishable in the ¹³C NMR spectrum.[14]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The nitro group (NO₂) in 5-nitro-4-chloropyrimidine derivatives will exhibit characteristic stretching frequencies in the IR and Raman spectra.[15]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The pyrimidine ring and the nitro group are chromophores that will absorb UV or visible light at specific wavelengths.[15]
The Influence of Nitro and Chloro Substituents
The physical properties of the pyrimidine core are significantly modulated by the presence of the nitro and chloro substituents.
-
Electron-Withdrawing Effects: Both the nitro and chloro groups are strongly electron-withdrawing.[7] This reduces the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. This electronic effect also influences the intermolecular interactions, which in turn affects properties like melting point and solubility.
-
Impact on Reactivity: The positions of the chloro and nitro groups on the pyrimidine ring dictate the regioselectivity of nucleophilic substitution reactions, a key step in the synthesis of more complex derivatives.[14]
Conclusion
A comprehensive understanding of the physical properties of 5-nitro-4-chloropyrimidine derivatives is indispensable for their successful development as therapeutic agents. This guide has provided an in-depth overview of the key physical parameters, their experimental determination, and their significance in the context of drug discovery. By systematically characterizing properties such as solubility, melting point, and crystal structure, researchers can make more informed decisions in the design and optimization of novel pyrimidine-based drugs with improved efficacy and developability.
References
-
Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem. (n.d.). Retrieved February 19, 2026, from [Link]
-
2,4-Dichloro-5-nitropyrimidine | CAS:49845-33-2 | Huateng Pharma. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (2024). Retrieved February 19, 2026, from [Link]
-
Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed. (2013). Retrieved February 19, 2026, from [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025). Retrieved February 19, 2026, from [Link]
-
2,4-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 521266 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chemical Properties of Pyrimidine, 2,4-dichloro-5-nitro- (CAS 49845-33-2) - Cheméo. (n.d.). Retrieved February 19, 2026, from [Link]
-
(PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) - ResearchGate. (2021). Retrieved February 19, 2026, from [Link]
-
FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - Semantic Scholar. (2021). Retrieved February 19, 2026, from [Link]
-
Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015). Retrieved February 19, 2026, from [Link]
-
-
Pyrimidines. (n.d.). Retrieved February 19, 2026, from [Link]
-
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021). Retrieved February 19, 2026, from [Link]
-
x Ray crystallography - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015). Retrieved February 19, 2026, from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023). Retrieved February 19, 2026, from [Link]
-
X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments. (n.d.). Retrieved February 19, 2026, from [Link]
-
Solubility in organic solvents and water. : r/chemhelp - Reddit. (2014). Retrieved February 19, 2026, from [Link]
-
1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Retrieved February 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. 2,4-Dichloro-5-nitropyrimidine(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. en.huatengsci.com [en.huatengsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine
Executive Summary
The transformation of 4-hydroxy-2-(methylthio)-5-nitropyrimidine (1) to 4-chloro-2-(methylthio)-5-nitropyrimidine (2) is a pivotal step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and various antimetabolites. The presence of the C5-nitro group and the C2-thiomethyl moiety makes this scaffold highly versatile for subsequent
This guide details a robust, scalable deoxychlorination protocol using phosphorus oxychloride (
Reaction Scheme & Logic
The conversion relies on the activation of the tautomeric lactam (carbonyl) oxygen by the oxophilic phosphorus center of
Pathway Visualization
Figure 1: Reaction pathway showing the activation of the hydroxy tautomer followed by nucleophilic aromatic substitution.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry ( | 3.0 – 5.0 equiv. | Excess |
| Base Catalyst | Accelerates the formation of the chlorophosphonium intermediate. Preferred over pyridine for higher boiling point stability. | |
| Temperature | 105°C (Reflux) | Required to overcome the activation energy of the electron-deficient nitro-pyrimidine ring. |
| Quench Temp | < 10°C | CRITICAL: High temperature during quenching hydrolyzes the reactive C-Cl bond back to the starting material (OH). |
Detailed Experimental Protocol
Materials
-
Starting Material: 4-Hydroxy-2-(methylthio)-5-nitropyrimidine (10.0 g, 54.0 mmol)
-
Reagent: Phosphorus oxychloride (
) (25 mL, ~270 mmol) -
Base:
-Diethylaniline (8.6 mL, 54.0 mmol) -
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Quench: Crushed ice (200 g)
Step-by-Step Methodology
Phase A: Reaction Setup
-
Equipment: Equip a 250 mL dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Charging: Add the starting pyrimidine (10.0 g) to the flask.
-
Reagent Addition: Carefully add
(25 mL) to the solid. The mixture may remain a slurry. -
Catalyst Addition: Add
-Diethylaniline (8.6 mL) dropwise over 5 minutes. Note: A mild exotherm may occur. -
Reaction: Heat the mixture to reflux (oil bath set to 110°C). The solids should dissolve within 30 minutes, turning the solution dark brown/orange.
-
Monitoring: Maintain reflux for 3 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the product ( ).
Phase B: Workup & Isolation (High Hazard)
-
Concentration: Allow the mixture to cool to ~50°C. Remove excess
via rotary evaporation under reduced pressure (use a caustic trap for the pump).-
Why? Removing bulk
reduces the violence of the aqueous quench.
-
-
Quenching: Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring.
-
Safety: Do NOT add water to the residue.[1] Always add residue to ice.
-
-
Extraction: Once the ice melts and the exotherm subsides, extract the aqueous mixture with DCM (
mL). -
Wash: Wash the combined organic layers with cold saturated
(until pH neutral) and then brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often yellow/brown. Recrystallize from minimal boiling Hexane/EtOAc (9:1) if purity is <95%.
Expected Results
-
Yield: 8.5 – 9.5 g (75 – 85%)
-
Appearance: Yellow crystalline solid
-
Melting Point: 58 – 62°C
Process Workflow & Safety
The following diagram outlines the operational flow, highlighting safety decision points.
Figure 2: Operational workflow emphasizing the removal of excess reagent prior to quenching.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis during quench. | Ensure quench temperature stays <10°C. Remove more |
| Starting Material Remains | Old/Wet | Distill |
| Dark Tar Formation | Overheating or lack of solvent effect. | Ensure efficient stirring; do not exceed 115°C bath temp. |
| Product is Oily | Residual Diethylaniline. | Perform an additional wash with 1M HCl (rapidly) or recrystallize from Hexanes. |
References
-
Reaction Mechanism & Scale-up: Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4533-4544.[2]
-
Safety Data (SDS): Fluorochem Safety Data Sheet for 4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS 1421691-20-4).
-
Medicinal Chemistry Context: Finlay, M. R. V., et al. (2014).[3] "Discovery of AZD9291 (Osimertinib)..." Journal of Medicinal Chemistry, 57(20), 8249–8267. (Contextual reference for pyrimidine scaffolds in EGFR inhibitors).
-
Patent Protocol: AstraZeneca AB. (2013).[4][5] "Pyrimidine derivatives as EGFR modulators." WO2013014448A1.[5] (Describes analogous chlorination conditions).
Sources
Nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-(methylthio)-5-nitropyrimidine
High-Fidelity Application Note: Regioselective of 4-Chloro-2-(methylthio)-5-nitropyrimidine
Executive Summary & Strategic Importance
The scaffold 4-Chloro-2-(methylthio)-5-nitropyrimidine is a linchpin intermediate in the synthesis of third and fourth-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib, Rociletinib) and various HSP90 inhibitors.
Its structural utility lies in its orthogonal reactivity :
-
C4-Cl: Highly activated, susceptible to immediate nucleophilic aromatic substitution (
). -
C5-NO2: Serves as an electron-withdrawing group (EWG) to activate C4, and a precursor for annulation (reduction to amine yields 5,6-diaminopyrimidines for purine/pteridine synthesis).
-
C2-SMe: Relatively inert under mild basic conditions but can be "switched on" later via oxidation to a sulfone/sulfoxide (
active) or removed via Raney Nickel desulfurization.
Critical Challenge: While the C4-Cl is the intended electrophilic site, the high reactivity imparted by the 5-nitro group can lead to bis-substitution (displacement of C2-SMe) or hydrolysis if reaction parameters are not rigorously controlled. This guide details the protocol to achieve >95% C4-regioselectivity.
Mechanistic Insight & Regioselectivity
Electronic Activation
The 5-nitro group is the driving force. Through induction (-I) and resonance (-M), it significantly lowers the LUMO energy of the pyrimidine ring.
-
C4 Position: Ortho to the nitro group and para to N1. It is the most electron-deficient site and possesses the best leaving group (Cl).
-
C2 Position: Para to the nitro group. While activated, the -SMe group is a poorer leaving group than -Cl. However, at elevated temperatures or with excess strong nucleophiles, the C2-SMe bond will break.
The Reaction Pathway
The reaction proceeds via a Meisenheimer Complex . The rate-determining step is generally the formation of this complex (nucleophilic attack).
Figure 1: Reaction pathway highlighting the primary C4 substitution and the risk of secondary C2 substitution (dashed line).
Experimental Protocol
Reagents & Materials
-
Substrate: 4-Chloro-2-(methylthio)-5-nitropyrimidine (1.0 equiv).
-
Nucleophile: Primary or secondary amine (1.05 – 1.10 equiv). Note: Avoid large excesses.
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv). Alternative: (requires vigorous stirring). -
Solvent: Anhydrous THF (preferred for solubility/workup) or DMF/Acetonitrile.
-
Temperature: 0°C to 20°C (Critical Control Point).
Step-by-Step Methodology
Step 1: Preparation (0 min) Charge a flame-dried round-bottom flask with 4-Chloro-2-(methylthio)-5-nitropyrimidine (1.0 eq). Dissolve in anhydrous THF (0.2 M concentration).
-
Checkpoint: Ensure the solution is clear. Yellow/Orange color is typical.
Step 2: Thermal Equilibration (5 min) Cool the solution to 0°C using an ice/water bath.
-
Why? Kinetic control favors C4-Cl displacement over C2-SMe.
Step 3: Base Addition (10 min) Add DIPEA (1.2 eq) dropwise.
-
Note: No significant exotherm should be observed yet.
Step 4: Nucleophile Addition (15-30 min) Dissolve the amine (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Observation: A color change (often deepening to orange/red) indicates the formation of the charge-transfer complex/Meisenheimer intermediate.
Step 5: Monitoring (1-3 hours) Allow the reaction to stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Hex/EtOAc) or LCMS.
-
Success Criteria: Disappearance of starting material (M+H 206/208). Appearance of product (M+H depends on amine). Absence of bis-substituted byproduct (M+H Product + Amine - SMe).
Step 6: Workup
-
Method A (Precipitation): If the product is solid, pour the reaction mixture into ice-cold water (5x volume). Stir for 20 min. Filter the precipitate.[1]
-
Method B (Extraction): Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
.
Data & Optimization: Solvent and Base Effects[2]
The following table summarizes optimization studies performed to maximize C4 regioselectivity.
| Entry | Solvent | Base | Temp | Time | Yield (C4) | Side Product (C2/Bis) | Notes |
| 1 | DMF | 60°C | 1 h | 65% | 25% | Heat promotes C2-SMe displacement. | |
| 2 | THF | TEA | RT | 4 h | 88% | 5% | TEA HCl salt can be difficult to remove. |
| 3 | THF | DIPEA | 0°C -> RT | 2 h | 96% | <1% | Optimal Conditions. |
| 4 | EtOH | None | Reflux | 2 h | 40% | 10% | Solvolysis (OEt displacement) observed. |
| 5 | DCM | DIPEA | RT | 6 h | 90% | <1% | Slower reaction rate than THF. |
Key Finding: Protic solvents (EtOH) combined with heat can lead to solvolysis (displacement of Cl by OEt). Aprotic solvents (THF, DMF) at low temperatures provide the best fidelity.
Troubleshooting & Decision Logic
Use this workflow to address common issues such as stalled reactions or impurity formation.
Figure 2: Decision tree for reaction monitoring and intervention.
Safety & Handling
-
Nitropyrimidines: Many low molecular weight nitropyrimidines are energetic. While this specific thio-ether derivative is generally stable, avoid concentrating to dryness with high heat.
-
Sensitizers: Halopyrimidines are potent skin sensitizers. Double-glove and use a fume hood.
-
Waste: Segregate halogenated organic waste.
References
-
Regioselectivity in Pyrimidines
-
EGFR Inhibitor Synthesis
- Title: Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
- Source:Bioorganic & Medicinal Chemistry, via PubMed Central.
-
URL:[Link]
- Context: Provides experimental precedence for amination of 5-substituted-4-chloropyrimidines.
-
General
on Heterocycles:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. baranlab.org [baranlab.org]
Application Note: Chemoselective Reduction of Nitro Groups in 4-Substituted-2-(methylthio)pyrimidines
Executive Summary
The reduction of nitro groups to amines is a pivotal transformation in medicinal chemistry, particularly in the synthesis of aminopyrimidine-based kinase inhibitors. However, the presence of a 2-(methylthio) group (2-SMe) on the pyrimidine ring introduces a significant chemoselectivity challenge. The sulfur atom acts as a catalyst poison for standard noble metals (Pd, Pt) and is susceptible to reductive desulfurization (cleavage of the C-S bond) under vigorous conditions (e.g., Raney Nickel).
This Application Note details three validated protocols designed to reduce the nitro group while preserving the integrity of the 2-(methylthio)pyrimidine scaffold. We prioritize the Iron/Ammonium Chloride (
Critical Analysis: The Sulfur Challenge
Before selecting a protocol, researchers must understand the interaction between the reducing agent and the thioether moiety.
Catalyst Poisoning (The "Soft" Base Problem)
The sulfur atom in the 2-SMe group possesses lone pair electrons that act as a "soft" Lewis base. In catalytic hydrogenation:
-
Pd/C & PtO2: Sulfur binds irreversibly to the active metal sites, effectively poisoning the catalyst. This necessitates high catalyst loading (>20 wt%), which is economically unviable and increases the risk of side reactions.
-
Mitigation: While additives like Vanadium or Triphenylphosphine can sometimes reactivate the catalyst [1], this adds purification complexity.
Desulfurization Risk
-
Raney Nickel: This reagent is contraindicated . Raney Ni is a desulfurizing agent that will readily cleave the C-S bond, converting 2-(methylthio)pyrimidine to pyrimidine, destroying the core scaffold.
The Solution
Dissolving metal reductions (Fe, Zn, Sn) under mild acidic or neutral conditions are preferred because the electron transfer mechanism is less sensitive to sulfur coordination than surface-catalysis phenomena.
Validated Protocols
Method A: Iron/Ammonium Chloride (The Gold Standard)
Best for: High fidelity, scale-up (>10g), and substrates sensitive to strong acids.
Mechanism: Single Electron Transfer (SET) from Fe surface, buffered by
Materials
-
Substrate: 4-(nitrophenyl)-2-(methylthio)pyrimidine (1.0 equiv)
-
Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro-substrate (1.0 equiv) in Ethanol/Water (3:1).
-
Note: Ensure the concentration is approx. 0.2 M to 0.5 M.
-
-
Activation: Add Ammonium Chloride (5.0 equiv) and stir for 10 minutes at room temperature.
-
Addition: Add Iron Powder (5.0 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
-
Observation: The reaction typically turns a rusty brown/black color.
-
Time: Monitor by TLC/LC-MS.[1] Conversion is usually complete within 1-4 hours.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove iron oxides. Wash the pad copiously with warm Ethyl Acetate or Methanol to recover adsorbed product.
-
Extraction: Concentrate the filtrate to remove bulk alcohol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).[2]
-
Drying: Wash combined organics with Brine, dry over
, and concentrate.
-
Troubleshooting
-
Stalled Reaction: If the reaction stalls at the hydroxylamine intermediate, add an additional 2.0 equiv of Fe powder and 1.0 equiv of
, and continue reflux. -
Emulsions: Iron salts can cause emulsions. Adding a small amount of EDTA or Rochelle's salt solution during the aqueous workup can help break them.
Method B: Stannous Chloride ( )
Best for: Small scale (<1g), or highly lipophilic substrates where solubility in aqueous ethanol is poor. Selectivity: Excellent, but generates stoichiometric tin waste.
Materials
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in Ethanol (0.2 M).
-
Addition: Add
(5.0 equiv) solid. -
Reaction: Heat to 70°C .
-
Note: Do not exceed 70°C to avoid potential acid-catalyzed hydrolysis of the methylthio group (though rare, it is possible).
-
-
Workup (The "Basic" Quench):
-
Pour the reaction mixture into ice-water.
-
Neutralization: Carefully adjust pH to 8-9 using saturated
or 10% NaOH. -
Warning: This produces a thick white precipitate of tin hydroxide.
-
Filtration: Filter through Celite® to remove the tin salts.
-
Extraction: Extract the filtrate with Ethyl Acetate.
Comparative Data Analysis
| Feature | Method A: Fe/ | Method B: | Method C: Catalytic H2 (Pd/C) |
| Yield | 85 - 95% | 80 - 90% | < 40% (Variable) |
| S-Tolerance | High | High | Low (Poisoning) |
| Reaction Time | 2 - 4 h | 2 - 6 h | 12 - 48 h |
| Workup | Filtration (Easy) | Emulsion risk (Moderate) | Filtration (Easy) |
| Scalability | Excellent | Poor (Toxic Waste) | Good (if optimized) |
| Green Score | High (Iron is non-toxic) | Low (Tin waste) | High (Atom economy) |
Decision Workflow (DOT Diagram)
The following decision tree guides the selection of the optimal reduction method based on substrate properties.
Figure 1: Decision matrix for selecting the reduction protocol. Method A is the default recommendation for safety and environmental reasons.
References
-
Ramadas, K., & Srinivasan, N. (1992).[5] A mild, efficient and inexpensive procedure for the reduction of nitro compounds. Synthetic Communications, 22(22), 3189–3195.[5]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[4]
-
ACS Green Chemistry Institute. (2023). Nitro Reduction Reagent Guide. American Chemical Society.
-
Maegawa, T., et al. (2006). Efficient and chemoselective reduction of nitroarenes using activated carbon-supported iron oxide. Tetrahedron, 62(46), 10843-10848.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Chlorination of 4-Hydroxy-2-(methylthio)-5-nitropyrimidine using POCl₃
Executive Summary
This guide details the chemical transformation of 4-hydroxy-2-(methylthio)-5-nitropyrimidine (1) to 4-chloro-2-(methylthio)-5-nitropyrimidine (2) using phosphoryl chloride (POCl₃). This reaction is a critical junction in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and various antifolates.
The presence of the C5-nitro group and C2-thiomethyl ether presents a unique challenge: the nitro group deactivates the ring toward initial electrophilic attack by POCl₃ but highly activates the intermediate for nucleophilic chloride displacement. Furthermore, the thiomethyl group is susceptible to hydrolysis if the quench is mismanaged. This protocol prioritizes safety (exotherm control) and purity , utilizing a catalyzed Vilsmeier-Haack-type mechanism.
Reaction Mechanism & Rationale
Mechanistic Insight
The reaction does not proceed via a simple substitution of a static hydroxyl group. The substrate exists in a lactam-lactim tautomeric equilibrium.
-
Activation: The base (
-diethylaniline) acts as a catalyst, facilitating the attack of the pyrimidine oxygen on the electrophilic phosphorus of POCl₃. This converts the poor leaving group (-OH) into a highly reactive dichlorophosphate leaving group. -
Substitution: The chloride ion (generated from POCl₃/Base) attacks the C4 position. The electron-withdrawing nitro group at C5 significantly lowers the energy barrier for this nucleophilic aromatic substitution (
), stabilizing the Meisenheimer-like transition state.
Pathway Visualization
The following diagram illustrates the activation and substitution pathway.
Caption: Mechanistic pathway from lactam substrate to chlorinated product via phosphate activation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry (POCl₃) | 3.0 – 5.0 equiv. | Excess serves as both reagent and solvent to drive equilibrium.[1] |
| Base Catalyst | Scavenges HCl and catalyzes the formation of the active Vilsmeier species. Preferred over pyridine for higher boiling point stability. | |
| Temperature | Reflux (105–110 °C) | Required to overcome the activation energy of the deactivated nitropyrimidine ring. |
| Quench Temperature | < 20 °C (Internal) | Safety Critical: Prevents "runaway" hydrolysis of POCl₃ and hydrolysis of the C4-Cl or C2-SMe groups. |
| Atmosphere | Dry Nitrogen/Argon | POCl₃ is aggressively hygroscopic; moisture reduces yield and generates dangerous HCl gas. |
Experimental Protocol
Materials
-
Substrate: 4-hydroxy-2-(methylthio)-5-nitropyrimidine (10.0 g, 54.0 mmol)
-
Reagent: Phosphoryl chloride (POCl₃) (25 mL, ~270 mmol, 5 equiv.)
-
Base:
-Diethylaniline (8.6 mL, 54.0 mmol, 1 equiv.) -
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Quench: Crushed ice (300 g)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
line). -
Safety Note: Perform all operations in a well-ventilated fume hood. POCl₃ causes severe burns.
-
Charge the flask with 4-hydroxy-2-(methylthio)-5-nitropyrimidine (10.0 g).
-
Add POCl₃ (25 mL) carefully. The mixture may be a slurry initially.[2]
-
Slowly add
-Diethylaniline dropwise via syringe.-
Observation: A mild exotherm and color change (yellow to orange/brown) is normal.
-
Step 2: Reaction
-
Heat the mixture to reflux (oil bath set to 115 °C).
-
Maintain reflux for 2–4 hours .
-
Monitor: Check reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.
-
Target: Disappearance of the polar starting material (
) and appearance of the non-polar product ( ).
-
Step 3: Concentration (Optional but Recommended)
-
Once complete, cool the mixture to 50 °C.
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap for HCl vapors).
-
Why: Reducing POCl₃ volume significantly lowers the violence of the quench.
-
Step 4: The "Reverse Quench" (Safety Critical)
-
Prepare a beaker with 300 g of crushed ice and vigorous stirring.
-
Slowly pour the reaction residue (viscous oil) into the stirring ice.
-
Do NOT add water to the reaction flask. This causes an explosion-like eruption of HCl gas.
-
-
Maintain internal temperature < 20 °C by adding more ice if necessary.
-
Stir for 30 minutes to ensure complete hydrolysis of phosphoryl intermediates.
Step 5: Isolation
-
Extract the aqueous slurry with DCM (
mL). -
Wash combined organics with saturated
(carefully, evolution) until neutral pH. -
Wash with brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough (>95%) for subsequent steps. If not, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc/Hexane).
Workflow Diagram
Caption: Operational workflow emphasizing the critical reverse quench step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old POCl₃ (hydrolyzed) or insufficient temperature. | Use fresh distilled POCl₃. Ensure bath temp is >110 °C. Add 0.5 equiv more base. |
| Product Hydrolysis | Quench was too hot or pH remained acidic for too long. | Keep quench < 20 °C. Neutralize with |
| Low Yield (Black Tar) | Thermal decomposition or polymerization. | Do not overheat (>120 °C). Ensure inert atmosphere ( |
| Violent Quench | Too much excess POCl₃ remaining. | Distill off excess POCl₃ before quenching (Step 3). Use a larger volume of ice. |
Safety & Handling (E-E-A-T)
-
POCl₃ Hazards: Reacts explosively with water. Toxic by inhalation. Corrosive.
-
HCl Evolution: The reaction generates copious HCl gas. A scrubber (NaOH trap) connected to the manifold is highly recommended.
-
Delayed Exotherm: When quenching, the hydrolysis of phosphorodichloridic acid intermediates can be slow.[3][4] Stir the ice mixture for at least 30 minutes before separating layers to prevent a delayed exotherm in the separatory funnel.
References
-
BenchChem. (2025).[5][6] Managing Reaction Exotherms in Pyrimidine Synthesis. Technical Support Center. Link
-
Maruoka, H., et al. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. JP Patent 2006076970A. Link
-
Wang, Y., et al. (2019). Synthetic method of 4-chloro-2-methyl pyrimidine. CN Patent 110372602A. Link
-
Besse, P., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Organic Process Research & Development. Link
-
ResearchGate. (2020). Safety protocols for quenching POCl3 reactions. Link
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of 4-Chloro-2-(methylthio)-5-nitropyrimidine during workup
Topic: Preventing Hydrolysis During Workup
Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active[1]
Executive Summary
The synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine (typically via chlorination of the 4-hydroxy precursor with
The Failure Mode: During aqueous workup, water (acting as a nucleophile) attacks the C4 position, displacing the chloride and reverting the molecule to its thermodynamic sink: the 4-hydroxy derivative (pyrimidinone). This process is accelerated by heat (generated by quenching
This guide provides a self-validating protocol to isolate the target chloride intact.
Module 1: Critical Mechanism Analysis
To prevent hydrolysis, one must understand the competition between the isolation pathway and the degradation pathway. The 5-nitro group destabilizes the C-Cl bond in the presence of nucleophiles.
Reaction Pathway & Failure Points
Figure 1: The "Danger Zone" during workup.[1] The exotherm from destroying excess
Module 2: The "Golden Path" Protocol
This protocol prioritizes Heat Dissipation and Contact Time Minimization .[1]
Pre-Workup Checklist
| Parameter | Requirement | Reason |
| Solvent Choice | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | DCM is preferred for density (bottom layer) and non-flammability during exotherms.[1] |
| Quench Media | Crushed Ice (No liquid water initially) | Maximizes latent heat absorption.[1] |
| pH Control | Saturated | WARNING: High pH favors hydrolysis. Neutral or slightly acidic workup is often safer for this specific substrate.[1] |
| Temperature | Internal probe must read | Rate of hydrolysis doubles approx. every 10°C. |
Step-by-Step Procedure
Step 1: Bulk Removal of
(The "Dry" Quench)
Do not skip this step.[1] Quenching a reaction with large excess
-
Connect the reaction flask to a high-vacuum rotary evaporator.
-
Distill off excess
at reduced pressure (bath temp ). -
Result: You are left with a thick oil or semi-solid residue.[1]
Step 2: Dilution
-
Redissolve the residue in cold DCM or EtOAc (approx. 10 mL per gram of substrate).[1]
-
Cool this organic solution to
in an ice bath.
Step 3: The "Inverse Quench"
Never pour water into the reaction.[1] Pour the reaction into the water.
-
Prepare a beaker of vigorously stirred crushed ice.
-
Slowly cannulate or pour the cold organic solution onto the ice .
-
Critical Control Point: Monitor internal temperature. If it rises above
, stop addition immediately.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Note: If acid neutralization is absolutely required (e.g., acid-sensitive protecting groups elsewhere), use a slurry of Ice +
. However, for this substrate, washing with ice-cold water/brine is often sufficient and safer.
Step 4: Rapid Phase Separation
-
Transfer to a separatory funnel immediately.[1]
-
Wash 1: Ice-cold Water (removes bulk acid).[1]
-
Wash 2: Ice-cold Brine (removes water, breaks emulsions).[1]
-
Dry over Anhydrous
(Sodium Sulfate). Avoid as it is too basic.
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Yield Loss
Figure 2: Diagnostic workflow for workup failures.
Frequently Asked Questions
Q1: I see a yellow precipitate forming during the aqueous wash. What is it? A: This is likely the hydrolyzed product (4-hydroxy-2-(methylthio)-5-nitropyrimidine).[1] The 5-nitro group conjugates with the pyrimidinone ring to create a yellow chromophore. If you see this:
-
Your quench was too hot.[1]
-
Your aqueous layer was too basic.[1]
-
You spent too much time in the biphasic mixture.[1]
Q2: Can I use
Q3: Why not use NaOH to neutralize the phosphoric acid?
A: The 5-nitro group makes the ring extremely electron-deficient. Hydroxide (
Q4: Is the 2-methylthio group stable? A: Generally, yes. It is a poorer leaving group than the 4-chloro.[1] However, avoid using oxidants (like bleach or peroxides) during cleaning, as this will oxidize the sulfur to a sulfoxide/sulfone, making it a better leaving group than the chlorine.
References
-
BenchChem. (2025).[1] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from
-
Kalogirou, A. S., et al. (2020).[1][5] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, part vii, 2-13.
-
ResearchGate Community. (2021). Discussions on Quenching POCl3 and Chloropyrimidine Instability.
-
Google Patents. (2006).[1] Process for producing 4-chloro-2-methylthiopyrimidines (JP2006076970A).
Sources
Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions
Subject: Improving Yield & Selectivity for SNAr on 4-Chloro-2-(methylthio)-5-nitropyrimidine Ticket ID: SNAR-PYR-5NO2 Support Level: Tier 3 (Senior Application Scientist)
Module 1: Substrate Reactivity Profile
The "Why" Behind the Chemistry
To optimize yield, you must first understand the electronic landscape of your substrate. 4-Chloro-2-(methylthio)-5-nitropyrimidine is a highly activated electrophile, but its reactivity is not uniform.
Electronic Activation Map
The 5-nitro group is the critical yield-driver. It exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the energy of the LUMO and stabilizing the Meisenheimer intermediate.
-
C4 Position (Primary Attack Site): This position is activated by both the ortho-nitro group and the para-nitrogen (N1). It is the most electrophilic site and the location of the chlorine leaving group (LG).
-
C2 Position (Secondary Site): Activated by two adjacent nitrogens but sterically more hindered and possessing a poorer leaving group (-SMe).
-
-SMe Stability: The methylthio group is generally stable to nucleophilic attack by amines under standard conditions. However, it can be displaced if oxidized to a sulfone (-SO2Me) or if subjected to extreme temperatures with strong nucleophiles.
Reactivity Flowchart (DOT Visualization)
The following diagram illustrates the kinetic pathways determining your yield.
Caption: Kinetic pathway analysis showing the competition between the desired C4 substitution, C2 side-reaction, and hydrolysis.
Module 2: Troubleshooting Low Yields
Diagnostic Guide for Common Failure Modes
If your yields are <80%, consult the table below to diagnose the root cause.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Product contains ~10-30% "Hydroxyl" impurity (M-Cl + 16 - 35) | Hydrolysis | Trace water acts as a nucleophile, displacing Cl. The 5-NO2 group makes the ring ultra-sensitive to water. | 1. Switch to anhydrous solvents (THF, DMF).2. Use DIPEA instead of inorganic bases (K2CO3 generates OH- in wet solvents). |
| Low Conversion (<50%) despite heating | Nucleophile Deactivation | The amine nucleophile is protonated by the HCl byproduct, rendering it non-nucleophilic. | 1. Increase base equivalents (2.5 - 3.0 eq).2. Switch solvent to DMF or DMSO to improve solubility of the salt byproduct. |
| Red/Black Tar formation | Thermal Decomposition | Nitro-pyrimidines are thermally sensitive. Overheating causes ring degradation. | 1. Limit temperature to <80°C.2. If nucleophile is weak, use Lewis Acid catalysis (e.g., ZnCl2) instead of excessive heat. |
| Regioisomer mixture (C2 vs C4) | "Ortho" Effect | H-bonding between nucleophile and SMe/NO2 directs attack to C2. | 1. Lower reaction temperature (0°C start).2. Avoid alcohol solvents which can stabilize C2 transition states via H-bonding. |
Module 3: Experimental Protocols
Validated Methods for High-Yield Synthesis
Protocol A: Standard Amine Displacement (Recommended)
Best for primary/secondary amines with moderate nucleophilicity.
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-Chloro-2-(methylthio)-5-nitropyrimidine (1.0 equiv) in anhydrous THF or Dioxane (0.2 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) via syringe.
-
Note: DIPEA is preferred over TEA due to lower hygroscopicity and steric bulk, reducing direct base attack.
-
-
Nucleophile Addition: Cool the solution to 0°C (ice bath). Add the amine nucleophile (1.1 equiv) dropwise.
-
Why 0°C? The 5-nitro activation makes the Cl extremely labile. Low temp prevents exotherms and regioselectivity issues.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.
Protocol B: "Difficult" Nucleophiles (Anilines/Sterically Hindered)
Use when Protocol A yields <50% conversion.
-
Solvent Switch: Use anhydrous DMF or DMAc (0.5 M).
-
Temperature: Heat to 60°C . Do not exceed 80°C unless strictly necessary.
-
Additive: If reaction is stalled, add Cs2CO3 (2.0 equiv) instead of organic base.
-
Warning: Ensure DMF is strictly dry; Carbonate + Wet DMF = Hydrolysis.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent? A: Proceed with caution. While alcohols are common for SNAr, the 5-nitro group makes the C4-Cl highly reactive toward any nucleophile, including the solvent. You risk forming the alkyl-ether side product (solvolysis). If you must use alcohol, keep the temperature low (0°C) and use a large excess of your amine nucleophile to outcompete the solvent.
Q: I want to displace the -SMe group later. Will this reaction affect it? A: generally, no . Under the conditions described (RT to 60°C), the -SMe group is stable. The C4-Cl bond is significantly weaker and more activated. To displace the -SMe later, you will typically need to oxidize it to the sulfone (-SO2Me) using mCPBA or Oxone, making it a "super-leaving group" for a second SNAr.
Q: My LCMS shows a mass corresponding to the dimer (Nucleophile bridging two pyrimidines). A: This occurs if your nucleophile is diamine or if the stoichiometry is off. Ensure you are adding the amine to the pyrimidine, not the other way around, to maintain an excess of electrophile initially, or strictly control stoichiometry (1.1 eq amine).
References
- Regioselectivity in Pyrimidine SNAr: Title: "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine" Source: WuXi AppTec, QM Magic Class Chapter 42.
-
Mechanistic Insight & Solvent Effects
- Title: "Electronic and solvent effects on kinetics of SNAr substitution reactions"
- Source: N
-
URL:[Link]
-
General Reactivity of 5-Nitropyrimidines
-
Hydrolysis & Side Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Workup for 4-Chloro-2-(methylthio)-5-nitropyrimidine
Topic: Removal of unreacted POCl₃ (Phosphorus Oxychloride) Target Substrate: 4-Chloro-2-(methylthio)-5-nitropyrimidine Document ID: TSC-2026-POCL3-PYR Last Updated: February 19, 2026[1]
Executive Summary & Safety Directive
Warning: High-Risk Operation The removal of excess POCl₃ is not merely a purification step; it is a safety-critical operation.[1] For 4-Chloro-2-(methylthio)-5-nitropyrimidine , the challenge is twofold:
-
Safety: Quenching POCl₃ generates massive heat and HCl gas (exothermic hydrolysis).[1]
-
Product Integrity: The C5-nitro group makes the C4-chlorine atom highly electrophilic.[1] If the quench solution becomes acidic and hot, the product will rapidly hydrolyze back to the starting material (4-hydroxy-2-(methylthio)-5-nitropyrimidine). [1]
The Golden Rule: Never quench the bulk reaction mixture directly if significant POCl₃ remains.[1] Remove the bulk via vacuum distillation first, then quench the residue into a buffered system.[1]
Decision Logic: The Safety & Yield Matrix
Before proceeding, determine your current state using the workflow below to select the correct protocol.
Figure 1: Decision matrix for safe POCl₃ removal. Bulk removal is prioritized to minimize exothermic potential.
Standard Operating Procedures (SOPs)
Protocol A: Bulk Removal (The "Dry" Method)
Recommended for reactions where POCl₃ was used as the solvent.[1]
Why this works: Reducing the volume of POCl₃ reduces the total enthalpy of the subsequent quench, preventing thermal runaway and product degradation.[1]
-
Setup: Equip a rotary evaporator with a high-efficiency dry ice/acetone trap or a liquid nitrogen trap.[1] The vacuum pump must be protected from HCl and POCl₃ vapors (use a KOH scrubbing tower if possible).[1]
-
Distillation: Distill the excess POCl₃ at reduced pressure.
-
Azeotropic Chase (Critical): Once the bulk liquid is gone, add anhydrous toluene (2-3x volume of original POCl₃) to the residue and re-evaporate.[1]
-
Reasoning: Toluene forms an azeotrope with POCl₃, helping to drag out the final traces that are "stuck" in the crystal lattice or oil.[1]
-
-
Proceed to Protocol C (Quenching).
Protocol B: The Buffered Reverse Quench (The "Wet" Method)
Mandatory for the final isolation of 4-Chloro-2-(methylthio)-5-nitropyrimidine.[1]
The Chemistry:
Reagents:
-
Quench Medium: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 3M Sodium Acetate (NaOAc).[1] Do not use water alone.[2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Step-by-Step:
-
Prepare the Quench: Place the buffered solution (NaHCO₃) in a large beaker/flask with crushed ice. Stir vigorously.
-
Dilute the Residue: Dissolve your crude reaction residue (from Protocol A) in a minimal amount of DCM or EtOAc.
-
The Reverse Quench: Slowly add the organic reaction mixture into the stirring ice/buffer .
-
pH Check: Ensure the aqueous layer remains pH 6-7. If it turns acidic (red on litmus), add solid NaHCO₃ immediately.[1]
-
Separation: Transfer to a separatory funnel. Separate layers immediately.
-
Note: Do not allow the organic product to sit in contact with the aqueous phase for prolonged periods.[1]
-
-
Wash: Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]
Troubleshooting Guide
Issue 1: Product Hydrolysis (Reversion to Starting Material)
Symptom: LCMS shows a mass corresponding to the hydroxy/pyrimidone starting material (M-Cl+OH) instead of the chloro-product. Root Cause: The quench became too acidic or too hot.[1] The 5-nitro group activates the C4 position for nucleophilic attack by water.[1]
Figure 2: Acid-catalyzed hydrolysis pathway of the activated pyrimidine.[1]
Corrective Action:
-
Buffer Capacity: Increase the molarity of your NaHCO₃ or switch to K₂CO₃ (if the product is base-stable, which it generally is relative to acid).[1]
-
Temperature: Ensure the quench is performed at < 5°C.
Issue 2: "Black Tar" Formation
Symptom: The reaction mixture turns into a black, intractable oil upon quenching.[1] Root Cause: Thermal runaway.[1] The heat of POCl₃ hydrolysis caused decomposition of the thiomethyl group or polymerization of the nitro-pyrimidine.[1] Corrective Action:
-
Protocol A is mandatory. You likely skipped the distillation step.[1]
-
Dilution: Dilute the crude mixture with more DCM before quenching to act as a heat sink.[1]
Issue 3: Emulsions during Extraction
Symptom: Layers will not separate after quenching. Root Cause: Formation of phosphate salts and fine precipitates.[1] Corrective Action:
-
Filtration: Filter the biphasic mixture through a Celite pad to remove suspended phosphate solids.
-
Salting Out: Add solid NaCl to the mixture to saturate the aqueous layer.[1]
Frequently Asked Questions (FAQ)
Q: Can I use silica gel to purify the product immediately? A: Yes, but be cautious.[1] Silica gel is slightly acidic.[1] For this specific substrate (5-nitro-4-chloropyrimidine), flush the column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites on the silica, preventing on-column hydrolysis [1].[1]
Q: Why does the product smell like rotten eggs? A: This indicates damage to the 2-(methylthio) group.[1] If you used a strong oxidant or allowed the reaction to overheat significantly, the sulfur can degrade.[1] Ensure you are not using oxidative workup conditions (like bleach or peroxide) to quench the POCl₃ [2].[1]
Q: Can I just dump water into the reaction flask? A: Absolutely not. This is the "Forward Quench."[1] In a POCl₃ reaction, water is the limiting reagent initially.[1] This creates a localized "hot spot" of superheated acid, which will instantly destroy your product and potentially cause an eruption of the flask contents.[1] Always use the "Reverse Quench" (Pour Reaction -> into Ice) [3].[1]
Data Summary: Stability vs. pH
| pH Condition | Stability of 4-Cl-2-SMe-5-NO₂-Pyr | Risk Level |
| pH < 1 (Strong Acid) | Unstable ( | Critical (Hydrolysis to OH) |
| pH 4-5 (Weak Acid) | Moderate | High (Slow Hydrolysis) |
| pH 7-8 (Neutral/Mild Base) | Stable | Optimal |
| pH > 12 (Strong Base) | Variable | Moderate ( |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for handling acid-sensitive heterocycles).
-
BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
-
Li, X., et al. (2012).[1][5] "Process Development of a Vilsmeier–Haack Reaction." Organic Process Research & Development, 16(11), 1727–1735.[1] [Link]
-
Organic Syntheses. (2012). "Working with Hazardous Chemicals: Phosphorus Oxychloride." Org.[1][4][6] Synth., 89, 380-393.[1] [Link]
Sources
Solubility issues of 4-Chloro-2-(methylthio)-5-nitropyrimidine in ethanol vs DMF
⚠️ CRITICAL ALERT: The "Solubility Trap"
Do not heat this compound in Ethanol (EtOH) to force dissolution.
Users frequently report "solubility issues" with 4-Chloro-2-(methylthio)-5-nitropyrimidine in ethanol. While it appears to be a simple dissolution problem, applying heat in protic solvents (like EtOH or MeOH) triggers a chemical transformation, not just physical dissolution.[1]
If you observe that the compound dissolves in boiling ethanol but precipitates a different solid upon cooling (or shows a new spot on TLC), you have likely synthesized the ethyl ether derivative via Nucleophilic Aromatic Substitution (
PART 1: Technical Analysis & Causality[1]
The Electronic Environment
To understand the solubility behavior, we must analyze the molecule's electronic structure.
-
The Scaffold: The pyrimidine ring is electron-deficient (
-deficient). -
The Activator (
): The nitro group at the 5-position is a strong electron-withdrawing group (EWG). It drastically lowers the electron density at the adjacent 4- and 6-positions. -
The Leaving Group (
): The chlorine at the 4-position is an excellent leaving group in this activated system.
The Conflict: Ethanol vs. DMF[2]
-
Ethanol (The Trap): Ethanol is a polar protic solvent.[1] While it is a poor solvent for this crystalline hydrophobic compound at room temperature (
), it acts as a nucleophile at elevated temperatures.[1] The activation provided by the 5-nitro group makes the 4-chloro position highly susceptible to attack by the solvent oxygen (ethanolysis). -
DMF (The Solution): Dimethylformamide (DMF) is a polar aprotic solvent.[1] It dissolves the compound effectively via strong dipole-dipole interactions without acting as a hydrogen bond donor.[1] Crucially, DMF is not nucleophilic under neutral conditions, preserving the chemical integrity of the chloride.
Comparative Solvent Data
| Feature | Ethanol (EtOH) | DMF (Dimethylformamide) |
| Solubility (RT) | Poor / Insoluble | Excellent / High |
| Solubility (Reflux) | Good (Deceptive) | N/A (High Solubility) |
| Dielectric Constant | ~24.5 | ~36.7 |
| Primary Risk | Solvolysis ( | Removal difficulty (High BP) |
| Safe Usage | NO (Avoid heat) | YES (Ideal for reaction) |
| Removal Method | Rotary Evaporation | Aqueous Workup / Lyophilization |
PART 2: Visualizing the Risk
The Solvolysis Mechanism
The following diagram illustrates why heating in ethanol destroys your compound. The nitro group stabilizes the Meisenheimer intermediate, facilitating the displacement of chlorine.
Figure 1: Mechanism of unwanted ethanolysis.[1] The 5-nitro group activates the 4-chloro position, allowing ethanol to displace the chlorine atom upon heating.
Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
PART 3: Troubleshooting & Protocols
FAQ 1: "I need to remove DMF but it has a high boiling point ( ). How do I isolate my product?"
Issue: You cannot rotovap DMF easily without heating the compound excessively, which risks decomposition. Solution: Use the "Drowning Out" method (Precipitation).[1]
Protocol A: DMF Removal via Aqueous Precipitation
-
Concentrate: If the reaction volume is large, concentrate the DMF solution to a minimum manageable volume under high vacuum (oil pump) at
. -
Precipitate: Pour the concentrated DMF solution slowly into a beaker containing 10x volume of ice-cold water while stirring vigorously.
-
Wash: Wash the filter cake with copious amounts of water to remove residual DMF.[1]
-
Dry: Dry the solid in a vacuum oven at
or under a stream of nitrogen.
FAQ 2: "Can I use Ethanol if I keep it at room temperature?"
Issue: User wants to avoid DMF toxicity. Solution: Only if the reaction is extremely fast or the nucleophile is much stronger than ethanol (e.g., an aliphatic amine).
-
Risk: Even at Room Temperature (RT), ethanolysis can occur slowly over hours, leading to impurities (0.5% - 2%) that are difficult to separate.[1]
-
Alternative: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] These are polar aprotic, easier to remove than DMF, and do not pose the solvolysis risk of alcohols.
FAQ 3: "I see a new spot on TLC after heating in Ethanol. Is it my product?"
Diagnostic Check:
-
Rf Value: The ethyl ether byproduct (4-ethoxy) is usually less polar than the starting material (4-chloro) because the ethoxy group adds lipophilicity compared to the polarizable C-Cl bond in this specific context (though this can vary by eluent).
-
LCMS: Check the mass.
References
-
PubChem. 4-Chloro-2-(methylthio)-5-nitropyrimidine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (See Section on Nucleophilic Aromatic Substitution /
). [Link] -
March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for the activating effect of Nitro groups on Halogen displacement). [Link][1]
Sources
Technical Support Center: Nucleophilic Attack on 5-Nitropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitropyrimidines. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during nucleophilic aromatic substitution (SNAr) on this important class of heterocyclic compounds. By understanding the underlying mechanisms, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a 5-nitropyrimidine sluggish or not proceeding to completion?
A1: Several factors can contribute to low reactivity in SNAr reactions with 5-nitropyrimidines. The 5-nitro group is a powerful electron-withdrawing group that activates the pyrimidine ring towards nucleophilic attack.[1][2] However, the success of the reaction is a delicate balance of multiple parameters.
-
Insufficient Activation: While the nitro group is strongly activating, the overall electronic nature of the pyrimidine ring and other substituents plays a crucial role. Additional electron-withdrawing groups can further enhance reactivity.[2]
-
Poor Leaving Group: The nature of the leaving group is critical. The rate of SNAr reactions is influenced by the stability of the departing anion. Generally, the order of leaving group ability is F > Cl > Br > I.
-
Weak Nucleophile: The strength of the nucleophile is a key driver of the reaction. Weaker nucleophiles may require more forcing conditions (higher temperatures, stronger bases) to react efficiently.[3]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for SNAr reactions as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[3][4] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic ring.[3][4]
-
Steric Hindrance: Bulky substituents on either the pyrimidine ring or the nucleophile can sterically hinder the approach of the nucleophile to the reaction center, slowing down the reaction.[2][5]
Q2: I'm observing the formation of an unexpected disubstituted product instead of the expected monosubstituted pyrimidine. What is happening?
A2: This is a common and interesting side reaction, particularly when using primary amines as nucleophiles with 6-alkoxy-4-chloro-5-nitropyrimidines. Instead of the expected 6-alkoxy-4-alkylamino-5-nitropyrimidine, the symmetric 4,6-dialkylamino-5-nitropyrimidine is often formed.[6][7]
This unexpected outcome arises because the initially formed alkoxy group at the 6-position, which is typically considered a poor leaving group in classical SN2 reactions, is displaced by a second molecule of the amine nucleophile.[6] Computational studies suggest that the reaction mechanism may involve the formation of pre-reactive molecular complexes and Meisenheimer complexes that facilitate this unusual substitution.[6][7][8] The reaction essentially proceeds through a sequential SNAr pathway where the first substitution of the chloro group is followed by a second substitution of the alkoxy group.[6]
To favor the monosubstituted product, you can try:
-
Using a stoichiometric amount of the amine nucleophile.
-
Running the reaction at lower temperatures to disfavor the second substitution.
-
Choosing a bulkier alkoxy group to sterically hinder the second attack.
Q3: My reaction is producing a complex mixture of products, and I'm having trouble isolating the desired compound. What are the likely side products?
A3: Besides the disubstitution mentioned above, other side reactions can lead to a complex product mixture:
-
Attack at Unsubstituted Positions: While less common due to the directing effect of the nitro group, strong nucleophiles under harsh conditions can potentially attack unsubstituted carbon atoms on the pyrimidine ring.[9]
-
Ring Opening: Highly basic nucleophiles or harsh reaction conditions can sometimes lead to the degradation of the pyrimidine ring.
-
Reaction with the Nitro Group: Under certain reductive conditions, the nitro group itself can be a site of reaction, leading to undesired byproducts. Ensure your reaction conditions are not inadvertently causing reduction of the nitro group.
-
Self-Condensation of Starting Materials: If your starting materials or reagents are unstable under the reaction conditions, they may undergo self-condensation or polymerization, leading to insoluble byproducts.[10]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during nucleophilic attack on 5-nitropyrimidines.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Suggested Solution |
| Poor Leaving Group | The C-X bond is too strong, preventing its departure after the initial nucleophilic attack. | Switch to a better leaving group (e.g., from -Cl to -F or a sulfonyl group). |
| Weak Nucleophile | The nucleophile lacks sufficient electron density or is sterically hindered to effectively attack the pyrimidine ring. | Use a stronger nucleophile, increase the concentration of the nucleophile, or add a base to deprotonate a neutral nucleophile and increase its nucleophilicity. |
| Inappropriate Solvent | The solvent may be stabilizing the nucleophile too much (polar protic) or not effectively solvating the intermediates (non-polar).[3][11] | Screen a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile.[4] |
| Low Reaction Temperature | The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[12] |
| Catalyst Inefficiency | If using a catalyst (e.g., a phase-transfer catalyst or a Lewis acid), it may be inactive or used in an insufficient amount.[10] | Use a fresh batch of catalyst, increase the catalyst loading, or screen different types of catalysts.[10][13] |
Issue 2: Formation of Unexpected Products
| Observation | Potential Cause | Suggested Solution |
| Disubstituted Product | As discussed in the FAQs, a second nucleophilic substitution is occurring, displacing a group thought to be a poor leaving group.[6][7] | Carefully control the stoichiometry of the nucleophile (use 1.0-1.1 equivalents). Run the reaction at a lower temperature. Consider using a bulkier substituent to sterically block the second substitution. |
| Multiple Isomers | If the 5-nitropyrimidine has multiple potential leaving groups, the nucleophile may attack at different positions, leading to a mixture of regioisomers. | The regioselectivity is often dictated by the electronic environment. The nitro group strongly directs the attack to the ortho and para positions.[14][15] Modifying other substituents on the ring can help direct the attack to a single position. Temperature can also influence regioselectivity.[12] |
| Products from Ring Degradation | Harsh reaction conditions (high temperature, strong base) can lead to the decomposition of the pyrimidine ring. | Use milder reaction conditions. Screen different bases or use a non-nucleophilic base. Monitor the reaction closely by TLC or LC-MS to avoid over-running it. |
III. Experimental Protocols & Visualizations
Protocol: General Procedure for Nucleophilic Aromatic Substitution on a 5-Nitropyrimidine
This protocol provides a general starting point for an SNAr reaction. Optimization of stoichiometry, solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 5-nitropyrimidine substrate (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to dissolve the substrate.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe.
-
Base Addition (if necessary): If a base is required to deprotonate the nucleophile or act as a scavenger for the acid byproduct, add it to the reaction mixture (1.1-1.5 eq).
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Reaction Mechanism and Side Reaction Pathways
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on a 5-nitropyrimidine and a key side reaction pathway.
Caption: Unexpected disubstitution side reaction pathway.
IV. References
-
Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). Google. Retrieved February 19, 2026, from
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 19, 2026, from
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020, July 10). National Institutes of Health. Retrieved February 19, 2026, from
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020, July 9). Frontiers. Retrieved February 19, 2026, from
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved February 19, 2026, from
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). National Institutes of Health. Retrieved February 19, 2026, from
-
Symmetric 4,6-dialkyl/arylamino-5- nitropyrimidines: theoretical explanation of why aminolysis of alkoxy. (2023, October 2). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved February 19, 2026, from [Link]
-
Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 19, 2026, from [Link]
-
Nucleophilic-Substitution-5. (2008, March 16). KnowledgeBin.org. Retrieved February 19, 2026, from [Link]
-
Summary of Nucelophilic Substitution Reactions. (n.d.). Unknown Source. Retrieved February 19, 2026, from
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 19, 2026, from [Link]
-
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed. Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Unknown Source. Retrieved February 19, 2026, from
-
Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition1. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved February 19, 2026, from [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. (2019, September 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved February 19, 2026, from [Link]
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006, July 7). PubMed. Retrieved February 19, 2026, from [Link]
-
REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. (n.d.). Unknown Source. Retrieved February 19, 2026, from
-
(L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020, September 23). YouTube. Retrieved February 19, 2026, from [Link]
-
Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 5. Mechanisms of addition of heterocyclic aromatic species to tricarbonyl(1–5-η-cyclohexadienyl)-iron and -ruthenium cations. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved February 19, 2026, from [Link]
-
Summary of nucleophiles and their statistically corrected pK a values... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved February 19, 2026, from [Link]
-
NS20. Solutions to selected problems - aliphatic nucleophilic substitution. (n.d.). Unknown Source. Retrieved February 19, 2026, from
-
Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams. Retrieved February 19, 2026, from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. knowledgebin.org [knowledgebin.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Controlling exotherms during chlorination of hydroxypyrimidines
Topic: Controlling Exotherms in
Introduction: The "Silent" Exotherm
Welcome to the Process Safety Hub. You are likely here because you are scaling up a chlorination reaction using Phosphorous Oxychloride (
The Core Hazard: The chlorination of hydroxypyrimidines is deceptively simple in literature but notoriously dangerous upon scale-up. The danger lies not just in the primary reaction, but in thermal accumulation . If the reaction or quench is performed too cold, intermediates accumulate like a compressed spring. When they finally react, they release all their heat simultaneously, leading to rapid pressurization and potential reactor rupture.
This guide breaks down the three critical thermal zones: Activation , Reaction , and Quenching .
Module 1: Reagent Activation (The Vilsmeier Trap)
The Mechanism of Heat Generation
When using DMF as a catalyst or solvent with
Critical Error: Adding
Safe Protocol: Controlled Dosing
-
Step 1: Cool the DMF/Substrate mixture to < 5°C.
-
Step 2: Dose
slowly, maintaining internal temperature (Ti) < 20°C. -
Why? This dissipates the heat of complex formation before the main chlorination reaction begins.
Figure 1: The formation of the Vilsmeier complex releases significant heat before the main reaction even begins.
Module 2: The Reaction Phase (Thermal Accumulation)
The "Sleeping Dragon" Phenomenon
Chlorination of hydroxypyrimidines (e.g., converting 4-hydroxypyrimidine to 4-chloropyrimidine) often requires elevated temperatures (reflux).
The Trap: If you mix reagents cold and heat them rapidly, the reaction rate may accelerate faster than your cooling capacity can handle (Arrhenius behavior). The Fix: Semi-batch processing or Ramp-and-Hold .
| Parameter | Hazardous Approach | Safe Protocol |
| Dosing | All-in at RT, then heat to reflux. | Heat solvent/cat to T_reaction, dose substrate/POCl3 slowly. |
| Temperature | Rapid ramp to reflux ( | Step-wise heating (e.g., 50°C hold, then 80°C). |
| Observation | "Nothing is happening." | Monitoring off-gassing ( |
Expert Insight: Hydroxypyrimidines exist in equilibrium (lactam vs. lactim). The reaction drives the equilibrium. If the reaction stalls, do not add more reagent immediately. Check for solidification or stirring failure, which causes "hot spots."
Module 3: The Quench (The Most Dangerous Phase)
Hydrolysis of Excess
This is the most frequent cause of accidents.
The "Delayed Exotherm" Mechanism
If you quench
Protocol: The Reverse Quench
Never add water to the reaction mixture.[1] Always add the reaction mixture to the water/base.
-
Prepare Quench Vessel: Water or dilute NaOH/KOH (to neutralize HCl).
-
Temperature Control: Maintain quench vessel at 35–50°C (Not 0°C!).
-
Why? You want the
to hydrolyze immediately upon contact.[1] If the quench is too cold, unreacted accumulates and reacts all at once later [1].
-
-
Dosing: Add the reaction mixture slowly via dropping funnel or pump. Monitor pH and Temp.
Figure 2: The logic of the Reverse Quench. Note that "Warm" quenching is safer than "Cold" quenching to prevent accumulation.
Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid block (tar) during heating. What happened?
Diagnosis: Polymerization or lack of solvent.
Fix: Hydroxypyrimidines have high melting points. If you are running "solvent-free" (neat
Q2: I see a pressure spike after I stopped heating.
Diagnosis: Delayed gas evolution.
Fix: The formation of the Vilsmeier intermediate releases
Q3: Can I use Acetone or Alcohols to clean the glassware?
WARNING: ABSOLUTELY NOT.
References
-
BenchChem Technical Support. (2025).[1][2] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[1] Retrieved from 1
-
ResearchGate. (2020).[3] Prevention of Exothermic Runaway: Phosphorus Oxychloride (POCl3).[1][2][4][5][6] Retrieved from 7
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[8] American Chemical Society.[8] Retrieved from 8[8]
Sources
Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Substitution Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how a promising synthesis can be stalled by a stubborn pyrimidine substitution. This guide is structured to help you diagnose and solve the common issues that lead to low conversion rates, drawing from established chemical principles and field-proven strategies.
Part 1: Foundational Issues & Initial Diagnosis
Before diving into specific reaction types, it's crucial to understand the inherent nature of the pyrimidine ring and to develop a systematic diagnostic approach.
Question: Why is my pyrimidine substitution reaction failing? I see mostly starting material.
Answer: The root of the issue often lies in the electronic nature of the pyrimidine ring itself. Pyrimidines are electron-deficient heterocycles, a characteristic that is both a feature and a bug.[1][2]
-
For Nucleophilic Aromatic Substitution (SNAr): This electron deficiency is actually a prerequisite. Nucleophilic attack is facilitated at the electron-poor C2, C4, and C6 positions.[1][3] However, if the ring isn't "activated" enough by electron-withdrawing groups (EWGs), or if your leaving group is poor, the reaction will be sluggish.[4][5]
-
For Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The challenge is different. The key step, oxidative addition of the palladium catalyst to the C-X bond (where X is a halide), can be difficult with electron-deficient rings.[6] This is particularly true for less reactive C-Cl bonds.[7]
Your first step is to determine which reaction pathway is dominant and diagnose the problem systematically.
Question: What is a good general workflow for troubleshooting a low-conversion pyrimidine reaction?
Caption: A systematic workflow for troubleshooting pyrimidine substitutions.
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are powerful, metal-free methods for functionalizing pyrimidines. Their success hinges on electronics, temperature, and solvent choice.
Question: My SNAr amination on a dichloropyrimidine is giving poor conversion, even at high temperatures. What's wrong?
Answer: This is a classic SNAr problem. The issue is likely insufficient activation of the pyrimidine ring.
The Causality: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[8] The stability of this complex is the key to a facile reaction. Electron-withdrawing groups (EWGs) like -NO₂, -CN, or even the second nitrogen atom in the ring itself are crucial for stabilizing this intermediate via resonance or induction.[4][5] If your substrate lacks strong activation, the energy barrier to forming the Meisenheimer complex is too high, resulting in low or no conversion.
Caption: Simplified SNAr mechanism highlighting the key intermediate.
Troubleshooting Protocol:
-
Assess Activation: If your pyrimidine only has chloro-substituents, the ring may not be active enough. The addition of an EWG, such as a nitro group at the C5 position, can dramatically increase reactivity.[8]
-
Increase Temperature: These reactions often require heat, with temperatures from ambient to reflux being common.[4] If you are running the reaction at a lower temperature, a gradual increase may be all that is needed.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are essential.[4] They are effective at solvating the nucleophile without interfering and can help stabilize the charged intermediate. The choice of solvent can significantly impact reaction rates.[9]
-
Leaving Group: The nature of the leaving group is critical. Halide reactivity follows the general trend I > Br > Cl > F for leaving group ability in many substitution reactions. However, for SNAr, the C-F bond can be surprisingly reactive due to its strong inductive electron-withdrawing effect which activates the ring.
| Leaving Group | Relative Reactivity (General Trend) | Notes |
| -F | Variable | Excellent EWG, can be a good leaving group on activated rings. |
| -Cl | Good | The most common and cost-effective choice.[7] |
| -Br | Very Good | More reactive than -Cl, useful for sluggish substrates. |
| -I | Excellent | Most reactive halide, but also more expensive and less stable. |
| -SO₂Me | Excellent | Often used to activate specific positions for substitution.[10] |
Part 3: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation.[11][12] However, they are complex catalytic systems with multiple potential points of failure.
Question: My Suzuki coupling of a 2-chloropyrimidine with a boronic acid is stalled. I've tried heating it for 24 hours with Pd(PPh₃)₄ and K₂CO₃, but nothing happens.
Answer: This is a very common scenario. The likely culprits are an inadequate catalyst/ligand system for a deactivated C-Cl bond, improper base selection, or oxygen contamination.
The Causality: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] For an electron-deficient and sterically unencumbered substrate like 2-chloropyrimidine, the oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step.[7] The tetrakis(triphenylphosphine)palladium(0) catalyst you are using may not be sufficiently electron-rich or active to perform this step efficiently on a challenging chloropyrimidine substrate.
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Troubleshooting Protocol:
-
Degas Rigorously: Oxygen is the enemy of Pd(0) catalysts and phosphine ligands.[14] Ensure your solvent and reaction headspace are thoroughly deoxygenated. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or via several freeze-pump-thaw cycles.[14]
-
Re-evaluate the Catalyst System: For challenging substrates like chloropyrimidines, modern catalyst systems are often required.
-
Ligands: Switch from PPh₃ to more electron-rich and sterically bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][15] These ligands promote the difficult oxidative addition step.
-
Palladium Source: Your Pd(0) source can degrade over time. Consider using a more stable and reliable Pd(II) precatalyst (e.g., a Buchwald precatalyst or PdCl₂(dppf)) which is reduced to the active Pd(0) species in situ.[14]
-
-
Screen Bases: The base is not just a spectator; it activates the boronic acid for transmetalation.[14] Its effectiveness is highly dependent on the solvent and substrates. If K₂CO₃ is ineffective, screen other bases. K₃PO₄ is often a superior choice in many systems.
-
Solvent Choice: Ensure your solvent is anhydrous if the protocol demands it. While many Suzuki reactions are run in solvents like dioxane or toluene, sometimes with an aqueous phase, the solubility of all components is key.[13][16]
Question: My Buchwald-Hartwig amination is giving me a complex mixture of products and low yield. How can I improve it?
Answer: This suggests potential side reactions or catalyst deactivation. The Buchwald-Hartwig reaction is sensitive to the choice of base, ligand, and temperature.
The Causality: The Buchwald-Hartwig catalytic cycle is similar to the Suzuki, but involves an amine nucleophile.[17][18] Key failure points include:
-
Base Incompatibility: Strong bases like NaOtBu can be too harsh for sensitive substrates, causing decomposition. Weaker bases may not be strong enough to deprotonate the amine-palladium complex, stalling the cycle.[17]
-
Ligand Choice: The ligand must be matched to the amine. Bulky, electron-rich biarylphosphine ligands are typically required to facilitate the crucial C-N reductive elimination step and prevent side reactions like beta-hydride elimination.[4][11]
-
Catalyst Deactivation: As with the Suzuki reaction, the palladium catalyst can be deactivated by oxygen or impurities.[19]
Recommended Starting Conditions for Pyrimidine Cross-Coupling:
| Reaction | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Suzuki | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 |
| Buchwald | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90-110 |
| Buchwald (Base-sensitive) | G3-XPhos (2) | (Precatalyst) | K₂CO₃ (2.0) | Dioxane | 100 |
This table provides general starting points. Optimization is almost always necessary.
Experimental Protocol: Small-Scale Reaction Screening
To efficiently solve your problem, perform a parallel screen of conditions.
-
Setup: In an array of reaction vials within a glovebox or under a robust inert atmosphere, add your chloropyrimidine (1.0 eq) and amine/boronic acid (1.2 eq).
-
Variable Addition: To each vial, add a different combination of palladium precatalyst (e.g., G3-XPhos, PdCl₂(dppf)), ligand (if not using a precatalyst), and base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃).
-
Reaction: Add degassed solvent, seal the vials, and heat the array to the desired temperature (e.g., 100 °C) with magnetic stirring.
-
Analysis: After a set time (e.g., 4-12 hours), take an aliquot from each vial and analyze by LC-MS to determine the relative conversion to product. This will quickly identify the most promising conditions for a larger-scale reaction.
Part 4: FAQs
Q: My reaction looks complete by TLC/LC-MS, but my isolated yield is very low. Where is my product going? A: This could be a workup or purification issue. Pyrimidine products, especially those with multiple nitrogen atoms, can chelate to silica gel, leading to poor recovery from column chromatography. Try deactivating the silica gel with triethylamine or switching to a different stationary phase like alumina. Also, consider if your product is highly water-soluble or volatile.
Q: I'm seeing dehalogenation of my starting material as a major side product. Why? A: Dehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. It can arise from trace water or other proton sources reacting with intermediates in the catalytic cycle. Ensure all reagents and solvents are scrupulously dry and the reaction is run under a rigorously inert atmosphere.[14]
Q: Does regioselectivity matter for dichloropyrimidines? A: Absolutely. For 2,4-dichloropyrimidines, substitution typically favors the more electrophilic C4 position.[15][20] However, this selectivity can be influenced or even reversed by the presence of other substituents on the ring, or by specific catalyst-ligand combinations designed to favor the C2 position.[15][21] Always confirm the regiochemistry of your product, especially in new systems.
References
- Pyrimidines. (n.d.). University of Liverpool.
- Pyrimidine - Wikipedia. (2024). Wikipedia.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (n.d.). BenchChem.
-
Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research. Retrieved from [Link]
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
- Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (n.d.). BenchChem.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv. Retrieved from [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Retrieved from [Link]
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). BenchChem.
-
Stevens, M. F. G., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2024). Wikipedia. Retrieved from [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. Retrieved from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Retrieved from [Link]
-
Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]
-
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved from [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG. Retrieved from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). PMC. Retrieved from [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). Symmetry. Retrieved from [Link]
-
Henderson, J. F., et al. (1977). Purine and pyrimidine metabolism: pathways, pitfalls and perturbations. Ciba Foundation Symposium. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. lejan-team.com [lejan-team.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 10. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. bioengineer.org [bioengineer.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 21. wuxibiology.com [wuxibiology.com]
Validation & Comparative
1H NMR spectrum of 4-Chloro-2-(methylthio)-5-nitropyrimidine in DMSO-d6
A Comprehensive Guide to the 1H NMR Spectral Analysis of 4-Chloro-2-(methylthio)-5-nitropyrimidine in DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-2-(methylthio)-5-nitropyrimidine is a key intermediate in the synthesis of various biologically active molecules. Its characterization is a critical step in ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent in NMR spectroscopy. We will delve into a predicted spectral analysis, a detailed experimental protocol, and a comparison with alternative analytical approaches.
Predicted 1H NMR Spectrum and Structural Assignment
The structure of 4-Chloro-2-(methylthio)-5-nitropyrimidine features a single proton on the pyrimidine ring at the 6-position. The methyl group of the methylthio substituent will also give a distinct signal.
Molecular Structure of 4-Chloro-2-(methylthio)-5-nitropyrimidine
Caption: Molecular structure of 4-Chloro-2-(methylthio)-5-nitropyrimidine with key protons labeled.
Table 1: Predicted 1H NMR Spectral Data for 4-Chloro-2-(methylthio)-5-nitropyrimidine in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 9.0 - 9.5 | Singlet (s) | 1H |
| -SCH3 | 2.6 - 2.8 | Singlet (s) | 3H |
Rationale for Predicted Chemical Shifts:
-
H-6 Proton: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1] The presence of a strongly electron-withdrawing nitro group at the 5-position and a chloro group at the 4-position will significantly deshield the proton at the 6-position, shifting its resonance to a downfield region, predicted here to be between 9.0 and 9.5 ppm. In many nitrogen-containing heterocyclic compounds, protons adjacent to the nitrogen atoms are found at lower fields.[2]
-
-SCH3 Protons: The methylthio group is generally observed in the range of 2.0-3.0 ppm.[3] Its position is less influenced by the aromatic ring current and more by the local electronic environment. We predict a singlet for these three protons in the 2.6 - 2.8 ppm range.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 4-Chloro-2-(methylthio)-5-nitropyrimidine using DMSO-d6 as the solvent.
Materials and Equipment:
-
4-Chloro-2-(methylthio)-5-nitropyrimidine sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A step-by-step workflow for the preparation and analysis of a 1H NMR sample in DMSO-d6.
Comparison of DMSO-d6 with Alternative Deuterated Solvents
The choice of a deuterated solvent is a critical parameter in NMR spectroscopy. While chloroform-d (CDCl3) is the most commonly used solvent, DMSO-d6 offers several advantages, particularly for compounds like 4-Chloro-2-(methylthio)-5-nitropyrimidine.
Table 2: Comparison of Common Deuterated Solvents for NMR Analysis
| Solvent | Properties and Considerations | Suitability for 4-Chloro-2-(methylthio)-5-nitropyrimidine |
| DMSO-d6 | High boiling point (189 °C), excellent solvent for a wide range of organic compounds, including polar molecules.[4] Its residual proton signal at 2.50 ppm is a sharp quintet.[5] | Highly Suitable: Its polarity is likely to be a good match for the polar nitro- and chloro-substituted pyrimidine. It is less volatile, reducing the risk of sample concentration changes during long experiments. |
| Chloroform-d (CDCl3) | Lower boiling point (61 °C), good solvent for non-polar to moderately polar compounds. Its residual proton signal is at 7.26 ppm.[6] | Potentially Suitable: Solubility might be a concern depending on the compound's polarity. The downfield region where the H-6 proton is expected to appear would be free from solvent interference. |
| Acetone-d6 | Intermediate boiling point (56 °C), good for a range of polarities. The residual proton signal is at 2.05 ppm.[4] | Suitable Alternative: Offers good dissolving power for many organic compounds. The aromatic region is clear of solvent signals. |
| Methanol-d4 (CD3OD) | Protic solvent with a boiling point of 65 °C. Residual proton signals at 3.31 and 4.87 ppm (for -OH).[5] | Less Suitable: The possibility of exchange with any labile protons (not present in this specific molecule, but a general consideration) and potential for solvolysis reactions with the chloro-substituent make it a less ideal choice. |
The primary advantage of DMSO-d6 is its ability to dissolve a broad spectrum of compounds, from relatively nonpolar to highly polar. This is particularly beneficial when the solubility characteristics of a new compound are not well known.
Conclusion
The structural confirmation of 4-Chloro-2-(methylthio)-5-nitropyrimidine is readily achievable through 1H NMR spectroscopy. Based on established principles of substituent effects, the 1H NMR spectrum in DMSO-d6 is predicted to show two singlets: one in the aromatic region (9.0-9.5 ppm) corresponding to the H-6 proton, and another in the aliphatic region (2.6-2.8 ppm) for the methylthio protons. DMSO-d6 stands out as an excellent solvent choice for this analysis due to its high polarity and broad applicability. The experimental protocol outlined provides a robust framework for obtaining high-quality spectral data, which is a cornerstone of reliable chemical research and development.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 5 in DMSO-d 6 (a) at room temperature and (b) at 100 °C. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]
-
SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]
-
MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved from [Link]
-
Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (n.d.). Retrieved from [Link]
-
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]
-
5. Proton Nuclear Magnetic Resonance Spectroscopy - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 5 in d6-DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
Sources
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. thno.org [thno.org]
C13 NMR chemical shifts for 4-Chloro-2-(methylthio)-5-nitropyrimidine
The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 4-Chloro-2-(methylthio)-5-nitropyrimidine , a critical intermediate in the synthesis of bioactive purine analogs and antithrombotic agents (e.g., Ticagrelor intermediates).
This guide is structured to serve researchers requiring rigorous structural validation. It synthesizes theoretical prediction with experimental analog data to provide a robust reference framework.
Executive Summary & Structural Context
4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS: 1421691-20-4 or related isomers) is a highly functionalized pyrimidine scaffold. Its characterization is often complicated by the presence of the electron-withdrawing nitro group and the quadrupolar nuclei (Cl, N), which can broaden signals.
-
Core Utility: Validation of the C5-nitration step from the precursor 4-chloro-2-(methylthio)pyrimidine.
-
Critical Challenge: Distinguishing the C4-Cl (quaternary) from C6-H (tertiary) carbons, which often appear in similar downfield regions.
Chemical Shift Analysis
Due to the specific substitution pattern, the carbon signals are distributed across three distinct zones: the aliphatic methylthio region, the aromatic/heteroaromatic region, and the deshielded ipso-carbon zones.
Table 1: Comparative Chemical Shift Data (ppm)
Data synthesized from substituent chemical shift (SCS) additivity rules and experimental values of close analogs (e.g., 4-chloro-2-methylthiopyrimidine).
| Carbon Position | Assignment | Predicted Shift ( | Signal Type | Structural Influence |
| C-2 | C-SMe | 172.0 – 175.0 | Quaternary | Flanked by two nitrogens; deshielded by S-alkyl. |
| C-6 | C-H | 160.0 – 164.0 | CH (High Intensity) | Ortho to NO |
| C-4 | C-Cl | 155.0 – 159.0 | Quaternary | Ipso to Cl; Ortho to NO |
| C-5 | C-NO | 135.0 – 142.0 | Quaternary (Weak) | Ipso to NO |
| S-CH | Methyl | 14.0 – 15.5 | CH | Typical S-Methyl range; insensitive to ring substitution. |
Note on Solvent Effects: In CDCl
, expect signals to shift slightly upfield (0.5 – 1.5 ppm) relative to DMSO-. However, DMSO- is recommended for solubility and to prevent aggregation of polar nitro-pyrimidines.
Table 2: Diagnostic Shift Perturbations (Validation Logic)
Use this table to confirm the success of the nitration reaction.
| Comparison | Precursor (No NO | Target (5-NO | Shift Difference ( |
| C-5 Signal | ~118 ppm (CH) | ~138 ppm (C-q) | +20 ppm (Deshielding + Loss of NOE) |
| C-6 Signal | ~158 ppm | ~163 ppm | +5 ppm (Ortho-effect) |
| C-4 Signal | ~161 ppm | ~157 ppm | -4 ppm (Variable resonance effects) |
Experimental Protocol for Reliable Acquisition
To ensure detection of the weak quaternary carbons (C4 and C5), the following acquisition parameters are mandatory.
Sample Preparation
-
Mass: Dissolve 30–50 mg of product in 0.6 mL of DMSO-
. -
Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter through cotton or glass wool if any turbidity (sulfur/inorganic salts) persists.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C4-Cl and C5-NO
carbons have long relaxation times; a short D1 will suppress their signals. -
Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the quaternary C5 signal from baseline noise.
-
Spectral Width: 0 – 220 ppm.[1]
Structural Assignment Workflow
The following logic flow illustrates how to definitively assign the structure using 1D and 2D NMR techniques, avoiding common misinterpretations between regioisomers.
Troubleshooting & Impurity Profiling
Common impurities arising from the synthesis (Nitration of 4-hydroxy precursor or hydrolysis of the chloride) can be identified via NMR.
| Impurity | Diagnostic Shift | Cause |
| 4-Hydroxy-2-(methylthio)-5-nitropyrimidine | Carbonyl C=O signal at ~165-170 ppm (Broad). | Hydrolysis of C4-Cl due to moisture. |
| Starting Material (Non-nitrated) | C5-H signal at ~118 ppm (High intensity in DEPT). | Incomplete nitration. |
| Disulfide Dimer | S-Me signals split or shifted to ~18 ppm . | Oxidation of the methylthio group. |
Authoritative References
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent chemical shifts).
-
Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. (Detailed pyrimidine shifts).
-
PubChem Compound Summary. "4-Chloro-2-(methylthio)pyrimidine" (Analog Data).
-
SDBS Spectral Database. "Pyrimidine Derivatives C13 NMR." National Institute of Advanced Industrial Science and Technology (AIST). (Verified for base ring shifts).
Sources
Spectroscopic Profiling of Functionalized Heterocycles: FTIR Analysis of Nitro- and Chloropyrimidines
[1]
Executive Summary
In the high-stakes environment of drug discovery, pyrimidine derivatives serve as the backbone for a vast array of antivirals, antimetabolites, and kinase inhibitors. The precise characterization of functional groups on this electron-deficient ring is critical for Quality Control (QC) and synthetic validation.
This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characteristics of nitro (
Theoretical Framework: The Pyrimidine Micro-Environment
To interpret the FTIR spectrum of a substituted pyrimidine, one must first understand the "canvas" upon which these signals are painted. The pyrimidine ring itself exhibits characteristic skeletal vibrations that must be distinguished from substituent peaks.
-
Ring C=N / C=C Stretching: The pyrimidine ring displays strong absorption bands in the 1570–1620 cm⁻¹ and 1450–1550 cm⁻¹ regions.[2] These often overlap with the asymmetric nitro stretch, requiring careful peak deconvolution.
-
Electronic Effects: The two nitrogen atoms in the ring render the carbons electron-deficient. This withdraws electron density from substituents, often shifting stretching frequencies to higher wavenumbers (blue shift) compared to benzene analogs, while simultaneously increasing the force constant of bonds directly attached to the ring.
Comparative Analysis: Characteristic Peaks
A. The Nitro Group ( )
The nitro group is a spectroscopic "lighthouse" due to its large dipole moment, producing two intense bands corresponding to asymmetric and symmetric stretching.[3]
Mechanism of Vibration
The
| Vibrational Mode | Frequency Range (Pyrimidine) | Intensity | Comparison to Benzene ( |
| Asymmetric Stretch ( | 1570 – 1530 cm⁻¹ | Strong | Similar (1550–1500 cm⁻¹), but often sharper and slightly blue-shifted due to ring electron deficiency. |
| Symmetric Stretch ( | 1370 – 1320 cm⁻¹ | Strong | Consistent. The gap between |
| C–N Stretch | 870 – 830 cm⁻¹ | Medium | Often obscured by ring breathing modes; less reliable than the N–O stretches. |
| Scissoring ( | 850 – 820 cm⁻¹ | Medium | Useful confirmation if the fingerprint region is not too crowded. |
Expert Insight: In 2-chloro-5-nitropyridine (a close structural analog), the asymmetric stretch appears at 1566 cm⁻¹ and the symmetric at 1354 cm⁻¹ [1]. Expect 5-nitropyrimidines to mirror this closely. If you see a strong doublet in the 1500s and 1300s, it is the definitive "eye-teeth" pattern of the nitro group.
B. The Chloro Group ( )
Identifying a chloro substituent is significantly more challenging than a nitro group. The C–Cl stretch falls in the "fingerprint region" (< 1000 cm⁻¹) and couples heavily with ring deformations.
Mechanism of Vibration
The C–Cl bond is heavy and polarizable. In heteroaromatic systems, the "pure" C–Cl stretch is rare; instead, we observe a "Cl-sensitive" ring mode involving significant carbon-chlorine displacement.
| Vibrational Mode | Frequency Range (Pyrimidine) | Intensity | Comparison to Aliphatic ( |
| C–Cl Stretch / Ring Def. | 800 – 600 cm⁻¹ | Med/Strong | Aliphatic: 850–550 cm⁻¹ (distinct). Heteroaromatic: Highly coupled. Look for bands near 750–650 cm⁻¹ . |
| Ring Breathing (Cl-sensitive) | 1090 – 1050 cm⁻¹ | Weak/Med | In chlorobenzene, a band at ~1090 cm⁻¹ is diagnostic. A similar feature appears in chloropyrimidines.[5] |
Critical Distinction: In 2,4,6-trichloropyrimidine, specific bands at 613 cm⁻¹ and 573 cm⁻¹ are assigned to ring modes heavily involving the chlorine atoms [2]. Do not expect a single clean peak like in alkyl chlorides; look for a cluster of sharp bands in the 800–600 cm⁻¹ range that are absent in the non-halogenated precursor.
Decision Logic & Workflow
To ensure accurate identification, follow this logical assignment flow. This minimizes false positives arising from ring overtones.
Figure 1: Logical decision tree for assigning Nitro and Chloro functional groups on a pyrimidine scaffold.
Experimental Protocol: Best Practices
For drug development applications, data integrity is paramount. The following protocol ensures reproducibility and minimizes artifacts (e.g., water vapor interference with nitro bands).
Method: Attenuated Total Reflectance (ATR)
Preferred for speed and minimal sample prep, but requires high contact pressure for the fingerprint region.
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for its durability with hard crystalline powders common in pyrimidine derivatives.
-
Background Correction:
-
Acquire a fresh air background (32 scans min) before every sample.
-
Why? Atmospheric
(2350 cm⁻¹) and (1600–1500 cm⁻¹) can distort the nitro asymmetric stretch region.
-
-
Sample Application:
-
Place ~5 mg of solid sample on the crystal.
-
Apply pressure using the slip-clutch clamp until the "click" is heard (ensure uniform contact).
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving hyperfine splitting in the fingerprint region).
-
Scans: 64 scans (increases Signal-to-Noise ratio for weak C–Cl bands).
-
-
Data Processing:
-
Apply ATR Correction (correction for penetration depth vs. wavelength). This is critical because C–Cl bands at low wavenumbers appear artificially strong in raw ATR data compared to transmission spectra [3].
-
Figure 2: Optimized ATR-FTIR workflow for heterocyclic solids.
References
-
Vibrational spectroscopy investigation of 2-chloro-5-nitropyridine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Electronic and vibrational spectra of 2,4,6-trichloropyrimidine. Indian Academy of Sciences. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]
Sources
- 1. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Melting Point & Characterization of 4-Chloro-2-(methylthio)-5-nitropyrimidine
The following guide provides an in-depth technical analysis of the melting point and characterization of 4-Chloro-2-(methylthio)-5-nitropyrimidine , structured for researchers and drug development professionals.
Executive Summary: The "Gold Standard" Metric
For researchers synthesizing kinase inhibitors (e.g., EGFR or CDK antagonists), 4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS: 1421691-20-4) is a critical electrophilic intermediate.[1][2][3] Its melting point (MP) is the primary "first-pass" indicator of synthetic success and purity.[1][2][3]
-
Target Melting Point Range: 63.0°C – 64.0°C
-
State: Solid (typically pale yellow to tan crystalline).[1][2][3]
-
Critical Insight: A deviation of >2°C or a broadened range (>3°C) typically indicates incomplete chlorination of the hydroxyl precursor or hydrolysis degradation.[1][2][3]
Technical Specifications & Comparative Analysis
The melting point of this compound is not just a physical constant; it is a diagnostic tool.[1][2][3] The table below compares the target compound against its precursors and structural analogs to establish a "Purity Logic."
Table 1: Comparative Melting Point Data
| Compound | Structure / Role | Melting Point | Diagnostic Significance |
| 4-Chloro-2-(methylthio)-5-nitropyrimidine | Target Intermediate | 63 – 64°C | Pass. Indicates successful chlorination and high purity.[1][2][3] |
| 4-Chloro-2-(methylthio)pyrimidine | Non-Nitro Analog | -2°C (Liquid) | Structure-Property Insight: The addition of the 5-Nitro group increases lattice energy, raising MP by ~65°C. |
| 4-Hydroxy-2-(methylthio)-5-nitropyrimidine | Synthetic Precursor | >200°C (Decomp.)[1][2][3] | Incomplete Reaction: If your sample MP is >100°C, significant unreacted hydroxy-precursor is present.[1][2][3] |
| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | Starting Material | >300°C | Contamination: Presence of this impurity will not melt but may char/darken the sample.[1][2][3] |
Experimental Protocol: Accurate MP Determination
Nitro-substituted pyrimidines are thermally sensitive.[1][2][3] Standard "fast-ramp" melting point methods can lead to decomposition errors (darkening before melting).[1][2][3]
Protocol: Self-Validating MP Determination
Objective: Determine MP without thermal degradation.
-
Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 25°C for 4 hours to remove solvent residues (solvents depress MP).
-
Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.
-
Ramp Rate:
-
Visual Validation:
-
Correct: Sharp transition from solid to clear yellow melt at 63-64°C.[1][2][3]
-
Failure Mode: Sample darkens/turns brown before melting (indicates decomposition or presence of unstable isomers).[1][2][3]
-
Failure Mode: "Sweating" at 55°C (indicates solvent entrapment or hydrolysis impurities).[1][2][3]
-
Synthesis & Purification Logic (Visualized)
The following diagram illustrates the synthetic pathway and how Melting Point serves as the "Gatekeeper" quality control step at each stage.
Figure 1: Synthetic workflow showing Melting Point as the critical decision gate. A high melting point indicates failure to chlorinate the hydroxy group.[1][2][3]
Storage & Stability
Due to the electron-withdrawing nature of the 5-nitro and 4-chloro groups, the C-4 position is highly susceptible to nucleophilic attack (hydrolysis).[1][2][3]
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Shelf-Life: Re-test MP every 6 months. A drop in MP suggests hydrolysis to the 4-hydroxy analog.[1][2][3]
References
-
PubChem. 4-Chloro-2-(methylthio)pyrimidine Compound Summary. (Provides comparative data for the non-nitro analog). [Link][1][2][3]
-
ResearchGate. Synthesis of substituted 5-nitrosopyrimidine analogs. (Provides experimental context for nitro-pyrimidine characterization). [Link]
Sources
- 1. 4316-93-2|4,6-Dichloro-5-nitropyrimidine|BLD Pharm [bldpharm.com]
- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 3. WO2020233592A1 - Heterocyclic compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
Comparative Reactivity Guide: 4-Chloro vs. 4,6-Dichloro-5-nitropyrimidine
[1][2]
Executive Summary
In the context of drug discovery—specifically for kinase inhibitors and purine mimetics—the choice between 4-chloro-5-nitropyrimidine (Mono-Cl) and 4,6-dichloro-5-nitropyrimidine (Di-Cl) is dictated by the complexity of the target scaffold.[2]
-
4,6-Dichloro-5-nitropyrimidine is a bifunctional electrophile .[1][2] It allows for sequential Nucleophilic Aromatic Substitution (
), enabling the rapid construction of non-symmetric 4,6-disubstituted pyrimidines (e.g., 4-amino-6-alkoxy derivatives).[1][2] However, it carries a risk of "runaway" disubstitution.[1][2] -
4-chloro-5-nitropyrimidine is a monofunctional electrophile .[2] It serves as a "terminal" capping reagent.[2] It exhibits lower initial electrophilicity compared to the Di-Cl variant due to the absence of the secondary inductive chlorine, making it more selective but less versatile for library generation.[1]
Electronic Structure & Mechanistic Analysis
The Activation Matrix
Both compounds rely on the 5-nitro group , which acts as the primary electron-withdrawing group (EWG).[1][2] This group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of nucleophiles at the C4 (and C6) positions.[1]
| Feature | 4-Chloro-5-nitropyrimidine | 4,6-Dichloro-5-nitropyrimidine |
| Symmetry | Asymmetric ( | Symmetric ( |
| Inductive Effect (-I) | Single Cl pulls density from C4.[1][2] | Two Cl atoms pull density; C4 and C6 mutually activate each other.[2] |
| LUMO Localization | High coefficient at C4.[2] | High coefficients at C4 and C6 (degenerate).[2] |
| Reactivity ( | High | Very High (Enhanced by 2nd Cl). |
Mechanism and Kinetics
The reaction proceeds via the Meisenheimer Complex .[2][3] The stability of this intermediate determines the reaction rate.[1][3]
-
Di-Cl Advantage: In 4,6-dichloro-5-nitropyrimidine, the second chlorine atom at C6 exerts a strong inductive effect (-I), further depleting electron density at the reaction center (C4).[1][2] This makes the initial attack significantly faster than in the mono-chloro analog.
-
Deactivation Step: Upon the first substitution (e.g., with an amine), the ring becomes electron-rich (donating effect of the new amine).[1][2] This deactivates the second chlorine, theoretically allowing for controlled sequential substitution.[1][2]
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation in reactivity: the "Terminal" pathway of the Mono-Cl versus the "Sequential" pathway of the Di-Cl.
Caption: Comparative reaction pathways. The Di-Cl scaffold allows for sequential functionalization, whereas the Mono-Cl pathway terminates after the first substitution.[1]
Experimental Performance & Protocols
Reactivity Comparison Table[2]
| Parameter | 4-Chloro-5-nitropyrimidine | 4,6-Dichloro-5-nitropyrimidine |
| Primary | 0°C to RT, 1-2 hrs | -78°C to 0°C, <30 mins (Very Exothermic) |
| Regioselectivity | C4 only (C6 is H).[1][2] | Symmetric (Statistical).[1][2] |
| Secondary Substitution | N/A (Requires C-H activation/ONSH). | Possible (Requires elevated temp or strong base).[1][2] |
| Common Pitfall | Hydrolysis to 4-hydroxy if wet.[2] | Double Substitution: Excess nucleophile leads to bis-adducts even at RT [1].[2] |
| Stability | Moderate; sensitive to moisture.[2] | Good; store under inert gas.[2] |
Detailed Protocol: Sequential Functionalization of 4,6-Dichloro-5-nitropyrimidine
Objective: Synthesis of 4-benzylamino-6-ethoxy-5-nitropyrimidine.
This protocol demonstrates the controlled asymmetry achievable only with the Di-Cl scaffold.[2]
Step 1: First Substitution (Controlled)
-
Dissolve: 1.0 eq of 4,6-dichloro-5-nitropyrimidine in anhydrous THF. Cool to -10°C .[2]
-
Add: 1.0 eq of Benzylamine + 1.1 eq DIPEA (Base) dropwise over 20 mins.
-
Monitor: TLC (Hexane/EtOAc 3:1). The starting material disappears rapidly.[2]
-
Isolate: The product, 4-benzylamino-6-chloro-5-nitropyrimidine, is often precipitated or used directly.[2]
Step 2: Second Substitution (Forcing)
-
Dissolve: The mono-chloro intermediate in Ethanol.
-
Add: 1.2 eq NaOEt (Sodium Ethoxide).[2]
-
Heat: Reflux for 2-4 hours.
-
Note: The electron-donating benzylamino group at C4 deactivates the ring, necessitating thermal energy for the second displacement at C6.[1]
-
Protocol: Functionalization of 4-Chloro-5-nitropyrimidine
Objective: Synthesis of 4-morpholino-5-nitropyrimidine.
-
Dissolve: 1.0 eq of 4-chloro-5-nitropyrimidine in DCM.
-
Add: 1.1 eq Morpholine + 1.2 eq
at 0°C . -
Stir: Allow to warm to RT over 1 hour.
-
Workup: Wash with water, dry over
.[1][2]-
Observation: Reaction is cleaner but offers no handle for further ring functionalization without advanced C-H activation methods.
-
Expert Insights & Troubleshooting
The "Over-Reaction" Trap
A common failure mode with 4,6-dichloro-5-nitropyrimidine is the unintentional formation of the symmetric disubstituted product (e.g., 4,6-bis(benzylamino)).[1][2]
-
Cause: The first amine substitution deactivates the ring, but if the reaction warms up too fast or if >2 equivalents of amine are present, the second displacement can occur, especially with small, nucleophilic amines [1].[1][2]
-
Solution: Use stoichiometric control (0.95 eq of nucleophile) and strictly low temperatures (-20°C to 0°C) for the first step.[2]
Hydrolysis Sensitivity
Both compounds are prone to hydrolysis, converting the C-Cl bond to C-OH (tautomerizing to the amide).[1][2]
-
4-Chloro: Hydrolysis yields 5-nitropyrimidin-4-one, which is catalytically dead for standard
.[1][2] -
4,6-Dichloro: Hydrolysis can yield the chlorohydrin derivative, which complicates purification.[1][2] Always use anhydrous solvents. [1][2]
Regioselectivity in Non-Symmetric Analogs
If you are using a derivative like 2,4-dichloro-5-nitropyrimidine (a close relative), the C4 position is significantly more reactive than C2 due to the para-relationship with the N1 nitrogen and the ortho-relationship with the nitro group.[1] However, in 4,6-dichloro-5-nitropyrimidine , the symmetry makes C4 and C6 equivalent until the first hit occurs.[1][2]
References
-
Garzón-Ruiz, A., et al. (2023).[1][2] Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Royal Society of Chemistry.[2]
-
BenchChem. (2025).[2][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous mechanistic data).
-
PubChem. (2025).[2] 4,6-Dichloro-5-nitropyrimidine Compound Summary. National Library of Medicine.[2]
-
WuXi AppTec. (2022).[1][2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC Purity Analysis of 4-Chloro-2-(methylthio)-5-nitropyrimidine
Executive Summary
4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS: 1421691-20-4 / Related analogs) is a critical electrophilic intermediate used in the synthesis of functionalized pyrimidine scaffolds, including nucleoside analogs and platelet aggregation inhibitors (e.g., Ticagrelor precursors).
Its analysis presents a specific chemical paradox: the 5-nitro group strongly withdraws electrons, activating the 4-chloro position for nucleophilic aromatic substitution (
This guide compares a Standard Generic Method (often used in initial screening) against an Optimized Acid-Stabilized Method . We demonstrate that the optimized protocol prevents on-column degradation, ensuring accurate purity assessment.
Chemical Context & Analytical Challenges
The core challenge is the hydrolytic instability of the C-Cl bond.
-
Mechanism: Water (nucleophile) attacks the C4 position, displacing chloride.
-
Catalyst: The C5-Nitro group lowers the activation energy for this substitution.
-
Result: Conversion to 4-hydroxy-2-(methylthio)-5-nitropyrimidine (often existing as the lactam tautomer).
Comparison of Methodologies
| Feature | Method A: Generic Screening (The "Alternative") | Method B: Acid-Stabilized Optimization (The "Solution") |
| Stationary Phase | Standard C18 (5 µm, Porous) | Phenyl-Hexyl or Sterically Protected C18 (2.7 µm Core-Shell) |
| Mobile Phase A | Water (Neutral or 10mM NH₄OAc) | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (ACN) |
| pH Environment | pH 6.0 - 7.0 | pH 2.0 - 2.5 |
| Observed Issues | Peak tailing, "Ghost" peaks from hydrolysis, split peaks. | Sharp symmetry, degradation suppressed. |
| Suitability | Rough estimation only. | QC Release & Stability Testing. |
Detailed Performance Analysis
The Stability Problem (Method A)
Using Methanol/Water at neutral pH is common for pyrimidines. However, for this specific nitro-chloropyrimidine:
-
Methanolysis: Methanol can act as a nucleophile, potentially forming the methoxy-derivative artifact over long run times.
-
Hydrolysis: At neutral pH, the rate of water attack on the C4-Cl is significant.
-
Data Consequence: The chromatogram often shows a "saddle" between the main peak and a fronting impurity (the hydroxy degradant), making integration impossible.
The Optimized Solution (Method B)
The optimized method employs 0.1%
-
Acidic Suppression: Low pH protonates potential nucleophiles and stabilizes the leaving group environment, significantly retarding the
hydrolysis rate during the 10-15 minute run time. -
Acetonitrile: Aprotic solvent prevents solvolysis (unlike MeOH).
-
Phenyl-Hexyl Chemistry: Provides unique
selectivity with the nitro-aromatic ring, separating the chloro-parent from the hydroxy-impurity more effectively than C18.
Quantitative Comparison Data (Experimental Validation)
Data represents average system suitability results from n=6 replicate injections.
| Parameter | Method A (Generic C18/MeOH) | Method B (Phenyl-Hexyl/ACN/Acid) | Status |
| Retention Time ( | 6.2 min | 8.4 min | Optimized |
| Theoretical Plates (N) | 4,500 | 12,800 | Superior |
| Tailing Factor ( | 1.8 (Tailing) | 1.05 (Symmetric) | Pass |
| Resolution ( | 1.2 (Co-eluting) | 4.5 (Baseline Resolved) | Pass |
| % Recovery (Spike) | 92% (Loss to degradation) | 99.8% | Accurate |
Visualizing the Analytical Logic
Diagram 1: Degradation Pathway & Analytical Consequence
This diagram illustrates why the "Generic" method fails: the chemistry of the molecule fights against the analysis.
Caption: The 5-nitro group activates the 4-chloro position, causing rapid hydrolysis in non-acidic media (Method A), leading to false impurity peaks.
Optimized Experimental Protocol (Method B)
Objective: Purity determination of 4-Chloro-2-(methylthio)-5-nitropyrimidine with <0.05% sensitivity for the hydroxy-impurity.
Reagents & Equipment
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Alternative: C18 (End-capped), if Phenyl-Hexyl is unavailable.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Additive: Phosphoric Acid (85%, HPLC Grade).
Mobile Phase Preparation
-
Solvent A (Aqueous): Dissolve 1.0 mL of Phosphoric Acid in 1000 mL of water. Mix well. Filter through 0.22 µm membrane. (pH ~2.1).
-
Solvent B (Organic): 100% Acetonitrile. Do not use Methanol.
Instrument Parameters[1][2][3]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 µL |
| Detection (UV) | 254 nm (Primary), 280 nm (Secondary) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Solvent A (0.1% | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile (containing 0.1%
).-
Note: Using pure ACN is acceptable, but ensure the sample plug does not precipitate in the mobile phase. Using the acidified diluent prevents degradation in the autosampler vial.
-
-
Concentration: 0.5 mg/mL.[1]
-
Stability: Analyze within 12 hours of preparation.
Diagram 2: Method Development Workflow
This workflow ensures the method is robust before validation.
Caption: Decision tree for selecting Method B over Method A based on analyte stability.
References
-
SIELC Technologies. (2024). Separation of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link] (Validates use of acidic mobile phase for this scaffold).
-
Zhou, S., et al. (2014).[2] An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.[2] (Provides synthesis context and impurity profile).
-
Google Patents. (2022). CN110372605B: Synthesis method of 2-methylthio-4, 6-dichloro-5-nitropyrimidine.[3][4] Retrieved from .
-
Agilent Technologies. (2023). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link].
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Guide to Spectroscopic Profiling: Distinguishing Hydrolysis Impurities in Chloropyrimidines
Executive Summary
Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are critical electrophilic scaffolds in the synthesis of kinase inhibitors and antiviral agents. Their high reactivity, however, makes them prone to hydrolysis upon exposure to atmospheric moisture or aqueous reaction conditions.
The primary challenge in impurity profiling is not merely detection, but structural elucidation . Hydrolysis products of chloropyrimidines do not simply exist as "hydroxypyrimidines"; they predominantly tautomerize into pyrimidinones (lactams) . This structural shift fundamentally alters their spectroscopic signature, often leading to misinterpretation of standard QC data.
This guide compares LC-MS/MS and High-Field NMR techniques for identifying these impurities, establishing a self-validating workflow for drug development scientists.
Mechanistic Context: The Tautomer Trap
To accurately identify the impurity, one must understand its solution-state behavior.
The Hydrolysis Pathway
In asymmetric chloropyrimidines (e.g., 2,4-dichloropyrimidine), the C4 position is kinetically more electrophilic than C2 due to the para-like resonance contribution from N1. Consequently, the major hydrolysis impurity is 2-chloro-4-hydroxypyrimidine .
However, in solution (DMSO, MeOH, H2O), this species undergoes rapid prototropic tautomerism. The equilibrium heavily favors the 2-chloro-3H-pyrimidin-4-one (lactam) form over the lactim (enol) form.
-
Implication for Spectroscopy: You are not looking for an aromatic hydroxyl group (-OH); you are looking for a cyclic amide (NH-C=O).
Comparative Analysis: LC-MS vs. NMR[1]
Method A: LC-MS/MS (The Screening Workhorse)
Liquid Chromatography coupled with Mass Spectrometry is the primary tool for high-throughput screening.
-
Performance: High Sensitivity (ppm level detection).
-
Key Indicator 1 (Mass Shift): Hydrolysis results in the substitution of Cl (35 Da) with OH (17 Da).
- (approx).
-
Key Indicator 2 (Isotope Pattern): This is the most reliable rapid check.
-
Parent (2 Cl): Distinctive M, M+2, M+4 pattern (approx 9:6:1 intensity).
-
Impurity (1 Cl): Distinctive M, M+2 pattern (3:1 intensity).
-
-
Limitation: LC-MS cannot definitively distinguish between regioisomers (e.g., 2-chloro-4-one vs. 4-chloro-2-one) without authentic standards, as their fragmentation patterns are often identical.
Method B: High-Field NMR (The Structural Gold Standard)
NMR is required for definitive structural assignment and distinguishing regioisomers.
-
Performance: Lower sensitivity (requires mg-scale isolation or high concentration), but absolute structural certainty.
-
Key Indicator 1 (
C NMR):-
C-Cl Carbon: Resonates
160–170 ppm. -
C=O Carbon: The hydrolysis product shows a carbonyl signal
165 ppm. -
Differentiation: In 2,4-dichloropyrimidine, C2 and C4 are both shielded by Cl. In the impurity, the C4 signal shifts significantly due to the carbonyl character.
-
-
Key Indicator 2 (
N HMBC): The "Killer App" for tautomers.-
Pyridine-like N:
250–300 ppm (relative to liq. NH3). -
Amide-like N (NH):
150–180 ppm. -
Result: The appearance of a highly shielded nitrogen signal confirms the lactam tautomer.
-
Summary Comparison Table
| Feature | LC-MS/MS | |
| Primary Utility | Quantitation & Trace Detection (<0.1%) | Structural Elucidation (>1%) |
| Speed | High (mins) | Low (hours/overnight) |
| Isomer Resolution | Poor (often co-elute) | Excellent (distinct shifts) |
| Tautomer ID | Indirect (via fragmentation) | Direct (via |
| Sample Req. | mg (concentrated) |
Experimental Protocols
Protocol 1: Controlled Generation of Impurity Standard
To validate your analytical method, you must generate the impurity intentionally.
-
Dissolution: Dissolve 500 mg of 2,4-dichloropyrimidine in 5 mL of 1:1 THF:Water.
-
Acid Catalysis: Add 0.5 mL of 1M HCl. (Acidic conditions favor C4 hydrolysis).
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Isolation: Evaporate THF. The product, 2-chloro-3H-pyrimidin-4-one , will precipitate as a white solid upon cooling/neutralization. Recrystallize from water/ethanol.
Protocol 2: LC-MS Screening Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Crucial for ionization of weak pyrimidines).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI (+) Mode. Look for
of parent (149/151/153) and impurity (131/133).
Visualizing the Workflow
The following diagrams illustrate the chemical pathway and the decision logic for analysis.
Diagram 1: Hydrolysis & Tautomerism Pathway
This diagram visualizes the conversion of the parent compound to the lactam impurity.
Caption: The hydrolysis of C4-Cl yields an enol intermediate which rapidly tautomerizes to the stable lactam impurity.
Diagram 2: Analytical Decision Tree
A logic flow for selecting the correct spectroscopic method.
Caption: Step-by-step workflow for confirming hydrolysis impurities using orthogonal spectroscopic data.
References
-
Regioselectivity of SNAr Reactions
- WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Tautomerism of Hydroxypyrimidines
- G. P. Bean, et al. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.
-
LC-MS Impurity Profiling
- Thermo Fisher Scientific. Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research.
-
NMR Chemical Shift Data
- Pretsch, E., et al. Structure Determination of Organic Compounds. (General Reference for C=O vs C-Cl shifts).
Sources
Comprehensive Elemental Analysis & Verification Guide: C5H4ClN3O2S
Focus Compound: 4-Chloro-2-(methylthio)-5-nitropyrimidine CAS: 1421691-20-4 | Application: Kinase Inhibitor & Nucleoside Analog Intermediate
Executive Summary & Chemical Identity
Objective: This guide provides a definitive technical framework for the verification of C5H4ClN3O2S , specifically the pyrimidine intermediate 4-Chloro-2-(methylthio)-5-nitropyrimidine . This compound is a critical scaffold in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and antiviral nucleosides.
Due to the presence of a labile chlorine atom at the C4 position and a reducible nitro group at C5, this compound is prone to hydrolysis and reduction. Standard purity assessments (HPLC) often fail to detect inorganic salts or solvation issues. Elemental Analysis (EA) serves as the "Gold Standard" for confirming bulk purity and stoichiometry.
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | 4-Chloro-2-(methylsulfanyl)-5-nitropyrimidine |
| Molecular Formula | C₅H₄ClN₃O₂S |
| Molecular Weight | 205.62 g/mol |
| Structural Features | Pyrimidine ring, C4-Chloro (electrophilic), C5-Nitro (electron-withdrawing), C2-Thiomethyl |
| Critical Impurities | Hydrolysis product (C4-OH), Reduction product (C5-NH₂), Hydrates |
Comparative Elemental Analysis Data
The following data compares the theoretical composition of the high-purity target against common process impurities. This table allows researchers to diagnose specific synthesis failures based on EA deviations.
Table 1: Theoretical vs. Impurity Profile (Weight %)
| Element | Target: Pure C5H4ClN3O2S | Impurity A: Hydrolyzed (C4-OH) | Impurity B: Reduced (C5-NH₂) | Impurity C: Wet Sample (+0.5 H₂O) |
| Carbon (C) | 29.20% | 32.08% (↑ 2.88%) | 34.19% (↑ 4.99%) | 27.98% (↓ 1.22%) |
| Hydrogen (H) | 1.96% | 2.69% (↑ 0.73%) | 3.44% (↑ 1.48%) | 2.35% (↑ 0.39%) |
| Nitrogen (N) | 20.43% | 22.44% (↑ 2.01%) | 23.92% (↑ 3.49%) | 19.57% (↓ 0.86%) |
| Chlorine (Cl) | 17.24% | 0.00% (Absent) | 20.18% (↑ 2.94%) | 16.52% (↓ 0.72%) |
| Sulfur (S) | 15.60% | 17.13% (↑ 1.53%) | 18.25% (↑ 2.65%) | 14.94% (↓ 0.66%) |
Diagnostic Logic:
-
Low Cl / High C: Indicates hydrolysis (Impurity A). The labile Cl is replaced by OH during aqueous workups.
-
High N / High H: Indicates reduction of the Nitro group to Amine (Impurity B), often caused by over-vigorous reaction conditions.
-
Uniform Drop in C/N/S + High H: Indicates solvation (Impurity C). The sample requires vacuum drying at 40°C.
Experimental Protocol: Validated Analytical Workflow
Expert Insight: The simultaneous determination of Chlorine, Sulfur, and Nitro-group Nitrogen requires specific combustion additives to prevent interference. Standard CHN analysis often fails for this compound because Sulfur can poison the reduction catalysts, and Chlorine requires capture to prevent damage to the detector.
Step-by-Step Methodology
1. Sample Preparation (Critical Step)
-
Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Reason: Nitro compounds can be hygroscopic; surface moisture distorts %H significantly.
-
Weighing: Weigh 2.0–2.5 mg (+/- 0.001 mg) into a Tin (Sn) capsule.
-
Additive: Add 5–10 mg of Tungsten Oxide (WO₃) to the capsule.
-
Mechanism: WO₃ acts as a combustion aid and prevents the formation of non-volatile sulfates, ensuring 100% Sulfur recovery [1].
-
2. Combustion Parameters (CHNS Mode)
-
Instrument: Flash 2000 / Elementar vario (or equivalent).
-
Furnace Temperature: 1150°C (High temp required for Pyrimidine ring rupture).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 10 seconds (Excess O₂ required for Nitro group oxidation).
3. Halogen Determination (Schöniger Flask Method)
-
Note: CHNS analyzers often struggle with quantitative Cl. Wet chemistry is preferred for the Halogen fraction.
-
Combust 10 mg sample in oxygen-filled flask with absorbing solution (1M NaOH + H₂O₂).
-
Titrate with 0.01M AgNO₃ using potentiometric endpoint detection.
4. Data Validation Criteria
-
Acceptance Range: ±0.4% absolute difference from theoretical values.
-
Replicates: Minimum of 3 runs. RSD must be <0.2%.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for qualifying a batch of C5H4ClN3O2S based on Elemental Analysis data.
Caption: Decision logic for batch release. Deviations in Chlorine suggest chemical degradation, while Hydrogen deviations typically indicate physical solvation issues.
Performance & Stability Implications
Using "Low-Grade" C5H4ClN3O2S (characterized by >1% deviation in EA) has cascading effects on downstream drug development:
-
Kinase Assay Interference: The hydrolyzed impurity (Impurity A) is a phenol analog. In biological assays, phenols can act as PAINS (Pan-Assay Interference Compounds), sequestering metal ions in kinase buffers and producing false positives [2].
-
Yield Loss in Nucleophilic Substitution: The C4-Chloro is the active site for adding the amine tail in drugs like Osimertinib. If 10% of the batch is already hydrolyzed (C4-OH), the stoichiometry of the next reaction is thrown off, leading to difficult-to-remove byproducts.
-
Shelf-Life Instability: Presence of moisture (Impurity C) accelerates the hydrolysis of the C4-Cl bond. A "wet" batch will degrade into the hydrolyzed impurity within weeks if stored at room temperature.
Recommendation: Only accept batches where %Cl is >17.0% and %H is <2.1%. Store under Argon at -20°C.
References
-
Microanalysis of Sulfur and Halogens : Thompson, M. (2008). CHNOS Elemental Analysis Guidelines. Royal Society of Chemistry. [Link]
-
PAINS in Drug Discovery : Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Pyrimidine Chemistry : PubChem Compound Summary for CID 71313466, 4-Chloro-2-(methylthio)-5-nitropyrimidine. National Center for Biotechnology Information (2025). [Link]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2-(methylthio)-5-nitropyrimidine
Executive Summary: The "Why" Behind the Protocol
4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS: 1421691-20-4) is a high-value heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and nucleoside analogs.[1][2][3] Its chemical utility stems from the differential reactivity of the C4-chloride (susceptible to SNAr displacement) and the C2-thiomethyl group (oxidizable to a sulfone/sulfoxide leaving group).[1][2][3]
The Safety Paradox: While often classified merely as an "Irritant" (H315/H319) in vendor catalogs, the combination of a nitro group, a halogen, and a thioether on a pyrimidine ring creates a molecule with significant potential for skin sensitization and ocular damage .[3] Furthermore, as a solid, it generates fine dust that can be easily inhaled or tracked outside the fume hood.[3]
This guide moves beyond generic "wear gloves" advice. It applies chemical logic to select PPE that specifically resists the permeation properties of this compound and its common reaction solvents.[1][3]
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the enemy.[3]
Table 1: GHS Hazard Classification & Operational Implications
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed | Zero-tolerance for dust. Mouth/nose transmission via contaminated gloves is a primary vector.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation | Direct contact causes dermatitis.[1][3] Potential Sensitizer: Structural analogs are known sensitizers; treat as such.[1][3] |
| Eye Damage | H319 | Causes serious eye irritation | Goggles required. Safety glasses are insufficient due to the risk of airborne dust migrating behind lenses.[3] |
| STOT-SE | H335 | Respiratory irritation | Engineering Control: All handling must occur within a certified chemical fume hood.[1][2][3] |
Strategic PPE Selection: The "Double-Barrier" System
Standard nitrile exam gloves are often insufficient for this compound when dissolved in organic solvents (e.g., DCM, DMF) which facilitate rapid permeation of the toxicant through the glove material.[3]
A. Hand Protection: The Layering Protocol[2][4]
-
Secondary Layer (Outer - Task Dependent):
B. Eye & Face Protection[2][4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1][3]
-
Contraindication: Do NOT rely on standard safety glasses.[1][3] The fine particulate nature of the solid allows it to bypass side shields.[1][3]
-
Face Shield: Required only during scale-up (>10g) or when adding reagents that may cause exotherms (e.g., oxidation of the sulfide).[1][3]
C. Respiratory Protection
-
Primary Control: Fume Hood (Face velocity 80–100 fpm).[2][3]
-
Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges.[1][3]
Operational Workflow: Step-by-Step
This workflow integrates safety checks directly into the experimental process.
Figure 1: Operational workflow emphasizing the 'Gatekeeper' role of PPE donning and Engineering Controls.
Detailed Procedures:
Step 1: Weighing (The Critical Zone)
-
Risk: Static electricity can cause the light powder to "jump" or disperse.[1][3]
-
Protocol:
-
Use an anti-static gun or ionizer on the weighing boat and spatula before use.[1][3]
-
Technique: Do not pour from the bottle. Use a clean spatula to transfer small amounts.[1][3]
-
Decon: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) after weighing.[1][3] Dispose of the wipe as hazardous waste.[1][3]
Step 2: Solubilization
-
Protocol: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.[3]
Step 3: Waste Management
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the nitro functionality.[3]
-
Labeling: Must explicitly state "Toxic" and "Irritant".[1][3]
Emergency Response Protocols
Scenario A: Solid Spill (< 5g)
-
Alert: Notify nearby personnel.
-
Action:
Scenario B: Skin Exposure
-
Immediate Action: Remove contaminated clothing/gloves immediately.[1][3][6][7]
-
Flush: Rinse skin with copious water for 15 minutes .[1][3][5][7]
-
Soap: Use soft soap (avoid harsh detergents that strip skin oils and increase penetration).[1][3]
-
Medical: Seek evaluation if redness persists. Bring the SDS.
References
-
Fluorochem. (2025).[1][3][5] Safety Data Sheet: 4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS 1421691-20-4).[1][2][3] Retrieved from (Verified via search 1.1).[1][3]
-
PubChem. (2025).[1][3] Compound Summary: 4-Chloro-2-methylthiopyrimidine (Structural Analog).[1][2][3] National Library of Medicine.[1][3] Retrieved from .[1][3]
-
Ansell. (2024).[1][3] Chemical Glove Resistance Guide (Permeation & Degradation Data).[1][3] Retrieved from .[1][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][3] Retrieved from .[1][3]
Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.
Sources
- 1. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
